Product packaging for Carbovir-13C,d2(Cat. No.:CAS No. 1246816-59-0)

Carbovir-13C,d2

Cat. No.: B587946
CAS No.: 1246816-59-0
M. Wt: 250.26 g/mol
InChI Key: XSSYCIGJYCVRRK-TTYOAZMQSA-N
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Description

Carbovir-13C,d2, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 250.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N5O2 B587946 Carbovir-13C,d2 CAS No. 1246816-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-TTYOAZMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747289
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-59-0
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Carbovir-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carbovir-13C,d2, an isotopically labeled analogue of the potent antiviral agent Carbovir. This document details a plausible synthetic pathway, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry assays.

Chemical Properties and Data

PropertyValue
Chemical Name This compound
Synonyms rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-yl]-6H-purin-6-one-13C
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂
Molecular Weight 250.26 g/mol
CAS Number 1246816-59-0
Appearance White to off-white solid
Isotopic Enrichment ¹³C at one position in the purine ring, Deuterium (d₂) at the hydroxymethyl group.

Proposed Synthesis of this compound

A convergent synthetic strategy is proposed for the preparation of this compound. This approach involves the synthesis of two key isotopically labeled intermediates: a ¹³C-labeled purine derivative and a deuterated cyclopentenyl moiety, which are then coupled to form the final product.

Synthesis_Pathway cluster_purine ¹³C-Labeled Purine Synthesis cluster_cyclopentene Deuterated Cyclopentene Synthesis cluster_coupling Coupling and Final Product Formation guanine_13C [¹³C]-Guanine chloropurine_13C 2-Amino-6-chloro-[¹³C]-purine guanine_13C->chloropurine_13C Chlorination (e.g., POCl₃) carbovir_13C_d2 This compound chloropurine_13C->carbovir_13C_d2 Pd-catalyzed Coupling cyclopentadiene Cyclopentadiene ester Cyclopentene -4-carboxylic acid ester cyclopentadiene->ester Diels-Alder, Resolution alcohol_d2 (1R,4S)-4-(Hydroxymethyl-d2) -2-cyclopenten-1-ol ester->alcohol_d2 Reduction (e.g., LiAlD₄) activated_alcohol Activated (1R,4S)-4-(hydroxymethyl-d2) -2-cyclopenten-1-ol derivative alcohol_d2->activated_alcohol Activation (e.g., mesylation) activated_alcohol->carbovir_13C_d2

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols

1. Synthesis of 2-Amino-6-chloro-[¹³C]-purine

  • Objective: To synthesize the ¹³C-labeled purine intermediate.

  • Starting Material: Commercially available [¹³C]-Guanine. The position of the ¹³C label should be chosen based on the desired final product labeling pattern. For this guide, we assume a single ¹³C incorporation in the purine ring, for instance, at the C8 position, which can be achieved using [¹³C]-formic acid in the purine biosynthesis. A general synthesis of [4,5,6,8-¹³C₄]guanine has been reported and can be adapted for selective labeling.[1]

  • Procedure:

    • Suspend [¹³C]-Guanine in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude 2-amino-6-chloro-[¹³C]-purine by recrystallization or column chromatography.

2. Synthesis of Activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative

  • Objective: To prepare the deuterated cyclopentene moiety activated for coupling.

  • Starting Material: A suitable chiral cyclopentene precursor, such as a resolved cyclopentene-4-carboxylic acid ester.

  • Procedure:

    • Dissolve the cyclopentene-4-carboxylic acid ester in a dry aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C and slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).

    • Carefully quench the excess LiAlD₄ by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol.

    • Purify the diol by column chromatography.

    • Selectively activate the allylic hydroxyl group. For example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the mesylate.

3. Palladium-Catalyzed Coupling and Final Synthesis of this compound

  • Objective: To couple the two isotopically labeled intermediates to form this compound.

  • Procedure:

    • Dissolve 2-amino-6-chloro-[¹³C]-purine and the activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative in a suitable solvent such as DMF or acetonitrile.

    • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate or triethylamine).

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by HPLC).

    • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting intermediate is the 6-chloro purine derivative. This is then hydrolyzed to the guanine moiety by treatment with aqueous acid (e.g., formic acid or hydrochloric acid).

    • Purify the final product, this compound, by preparative HPLC or column chromatography.

Characterization of this compound

Comprehensive analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C, ²H) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms hplc HPLC/UPLC start->hplc final_product Characterized this compound nmr->final_product ms->final_product hplc->final_product

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound, providing information on the connectivity of atoms and the positions of the isotopic labels.

  • ¹H NMR: The proton NMR spectrum will be similar to that of unlabeled Carbovir, but with some key differences. The signal corresponding to the protons on the carbon bearing the deuterium atoms (the hydroxymethyl group) will be significantly reduced or absent. The coupling patterns of adjacent protons may also be simplified.

  • ¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the ¹³C-labeled carbon in the purine ring. The chemical shift of this carbon will be consistent with its position in the purine structure. The signal for the carbon atom attached to the deuterium atoms will be a triplet (due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to the unlabeled compound.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm its location in the molecule.

Table of Expected NMR Data (Predicted)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Purine H-8 (or other ¹³C labeled position)~7.8Enriched signal, ~140¹³C labeling will result in a significantly enhanced signal.
Cyclopentene H-2, H-3~6.0 - 6.2~130 - 135Olefinic protons.
Cyclopentene H-1~5.5~60Proton attached to the carbon bonded to the purine.
Cyclopentene H-4~4.8~50Proton attached to the carbon with the hydroxymethyl-d2 group.
CH₂-OD₂ Absent or very weak~65 (triplet)Deuteration leads to signal disappearance in ¹H and a triplet in ¹³C.
Purine C-2, C-4, C-5, C-6~150-160Carbonyl and imine carbons of the purine ring.

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic incorporation in this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₀¹³CH₁₁D₂N₅O₂. This confirms the elemental composition and the incorporation of the isotopes.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of the molecule. The fragmentation of the purine ring and the cyclopentene moiety can provide further structural confirmation. The masses of the fragment ions will be shifted according to the location of the isotopic labels, helping to pinpoint their positions.

Table of Expected Mass Spectrometry Data

IonExpected m/z (Monoisotopic)Notes
[M+H]⁺ 251.13The molecular ion peak will be shifted by +1 for the ¹³C and +2 for the two deuterium atoms.
[Purine-13C+H]⁺ 152.06Fragment corresponding to the ¹³C-labeled guanine moiety.
[Cyclopentene-d2]⁺ 99.09Fragment corresponding to the deuterated cyclopentenylmethanol side chain.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound.

  • Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) can be used.

  • Detection: UV detection at a wavelength where the purine ring has strong absorbance (e.g., 254 nm or 272 nm) is typically employed.

  • Purity Assessment: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The retention time should be very similar to that of an unlabeled Carbovir standard.

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and comprehensive characterization of this compound. The successful execution of the described protocols will yield a high-purity, isotopically labeled internal standard essential for advanced biomedical and pharmaceutical research. The detailed characterization using NMR, MS, and HPLC will ensure the structural integrity and quality of the final compound, making it a reliable tool for researchers in the field of antiviral drug development.

References

Carbovir-13C,d2: A Technical Guide to its Mechanism of Action in HIV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). Its isotopically labeled form, Carbovir-13C,d2, serves as an invaluable tool in the detailed study of its pharmacokinetics, metabolism, and mechanism of action. The incorporation of stable isotopes, Carbon-13 (¹³C) and Deuterium (d), allows for precise tracking and quantification of the drug and its metabolites in complex biological systems through mass spectrometry-based methods.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Carbovir in inhibiting HIV replication, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. While the isotopic labeling does not alter the fundamental biological activity of the molecule, it is crucial for the in-depth studies that elucidate this activity.[3][4][5]

Mechanism of Action

Carbovir, a carbocyclic guanosine analogue, exerts its anti-HIV effect after intracellular conversion to its active triphosphate form, Carbovir triphosphate (CBV-TP).[6][7] The mechanism of action can be delineated into two primary stages: intracellular phosphorylation and competitive inhibition of HIV reverse transcriptase.

Intracellular Phosphorylation Pathway

Carbovir enters host cells and undergoes a three-step phosphorylation cascade catalyzed by host cellular enzymes to yield the active CBV-TP.

  • Monophosphorylation: Carbovir is initially phosphorylated to Carbovir monophosphate (CBV-MP). This initial and rate-limiting step is catalyzed by a cytosolic 5'-nucleotidase.[8]

  • Diphosphorylation: CBV-MP is subsequently converted to Carbovir diphosphate (CBV-DP) by guanylate kinase (GMPK).[9]

  • Triphosphorylation: Finally, CBV-DP is phosphorylated to the active Carbovir triphosphate (CBV-TP) by nucleoside diphosphate kinase (NDPK).[10][11]

phosphorylation_pathway cluster_enzymes Cellular Kinases Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Phosphorylation CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Phosphorylation CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Phosphorylation E1 5'-Nucleotidase E1->CBV_MP E2 Guanylate Kinase (GMPK) E2->CBV_DP E3 Nucleoside Diphosphate Kinase (NDPK) E3->CBV_TP

Figure 1: Intracellular phosphorylation pathway of Carbovir.
Inhibition of HIV Reverse Transcriptase

CBV-TP acts as a competitive inhibitor of the viral enzyme, HIV reverse transcriptase (RT). HIV RT is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[9]

CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[6] Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir prevents the formation of the next 5'-3' phosphodiester bond, leading to premature termination of the DNA chain.[6] This halting of viral DNA synthesis effectively stops HIV replication.

rt_inhibition cluster_hiv HIV Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA (incomplete) Viral_RNA->Viral_DNA Reverse Transcription HIV_RT HIV Reverse Transcriptase (RT) HIV_RT->Viral_RNA Synthesizes HIV_RT->Viral_DNA Chain Termination CBV_TP Carbovir Triphosphate (CBV-TP) CBV_TP->HIV_RT Competitively Binds dGTP dGTP (Natural Substrate) dGTP->HIV_RT Binds to active site

Figure 2: Competitive inhibition of HIV Reverse Transcriptase by CBV-TP.

Quantitative Data

The antiviral potency and pharmacokinetic properties of Carbovir and its prodrug Abacavir have been quantified in numerous studies. The use of this compound is instrumental in obtaining precise pharmacokinetic data.

Table 1: In Vitro Anti-HIV Activity of Abacavir
Cell LineHIV-1 StrainIC₅₀ (µM)Reference
MT-4Wild-type4.0[12]
CEMWild-type-[12]
CD4+ CEMWild-type-[12]
Clinical Isolates-0.26[12]
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate
ParameterValueReference
Kᵢ (with calf thymus DNA template primer)0.021 µM[12]
Table 3: Pharmacokinetic Parameters of Carbovir in Rats
ParameterIntravenous (20 mg/kg)Oral (60 mg/kg)Reference
Terminal Elimination Half-life (t½)21.4 ± 4.37 min81.0 ± 67.6 min[13]
Total Body Clearance (CL)55.2 ± 13.8 ml/min/kg-[13]
Volume of Distribution (Vd)1,123 ± 250 ml/kg-[13]
Oral Bioavailability (F)-0.101 ± 0.035[13]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Carbovir's mechanism of action. The use of this compound is particularly advantageous in protocols involving mass spectrometry.

Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from HIV-induced cytopathic effects.

Materials:

  • MT-4 cells

  • HIV-1 stock

  • Carbovir or this compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of Carbovir.

  • Add the Carbovir dilutions to the wells.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.

  • Include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (or a non-radioactive detection system)

  • Carbovir triphosphate (CBV-TP)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add varying concentrations of CBV-TP to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA onto glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition and determine the Kᵢ value.

Intracellular Carbovir Triphosphate Analysis (HPLC-MS/MS)

This protocol is used to quantify the active metabolite of Carbovir within cells. The use of this compound as a standard is crucial for accurate quantification.

Materials:

  • CEM cells (or other relevant lymphoid cell line)

  • Carbovir

  • This compound-TP (as an internal standard)

  • Methanol

  • Perchloric acid or trichloroacetic acid for extraction

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Anion-exchange or reverse-phase ion-pairing HPLC column

Procedure:

  • Incubate CEM cells with Carbovir for various time points.

  • Harvest the cells and wash with cold PBS.

  • Extract the intracellular metabolites by adding cold methanol and perchloric acid.

  • Centrifuge to pellet cellular debris.

  • Neutralize the supernatant.

  • Spike the samples with a known concentration of this compound-TP internal standard.

  • Analyze the samples by HPLC-MS/MS.

  • Develop a standard curve using known concentrations of Carbovir triphosphate.

  • Quantify the intracellular concentration of CBV-TP based on the peak area ratio to the internal standard.[14][15][16][17][18]

experimental_workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay cluster_metabolism Metabolism Study A1 Cell Seeding A2 Drug Treatment A1->A2 A3 HIV Infection A2->A3 A4 Incubation A3->A4 A5 Viability/p24 Measurement A4->A5 B1 Prepare Reaction Mix (Template, Primer, dNTPs) B2 Add Inhibitor (CBV-TP) B1->B2 B3 Add HIV-1 RT B2->B3 B4 Incubation B3->B4 B5 Measure DNA Synthesis B4->B5 C1 Cell Culture with Carbovir C2 Cell Lysis & Extraction C1->C2 C3 Add Internal Standard (this compound-TP) C2->C3 C4 HPLC-MS/MS Analysis C3->C4 C5 Quantification C4->C5

Figure 3: General experimental workflows for evaluating Carbovir.

Conclusion

This compound is a critical research tool that enables the precise and detailed investigation of the anti-HIV mechanism of its parent compound, Carbovir. Through intracellular phosphorylation to its active triphosphate form, Carbovir effectively inhibits HIV reverse transcriptase by acting as a competitive inhibitor and chain terminator. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers in the field of antiviral drug development to further explore and understand the therapeutic potential of Carbovir and other nucleoside analogues.

References

Carbovir-13C,d2: An In-depth Technical Guide for Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbovir-13C,d2, a labeled analogue of the potent anti-HIV agent Carbovir, for use in viral replication studies. This document details its mechanism of action, provides representative experimental protocols, and presents key quantitative data to facilitate its application in research settings.

Introduction to Carbovir

Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine (d4G). It is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). The biologically active form is the (-)-enantiomer. Its stability and ability to inhibit HIV infectivity and replication at concentrations significantly below its cytotoxic levels have made it a cornerstone in antiretroviral research. The isotopically labeled version, this compound, serves as a crucial tool for detailed pharmacokinetic, metabolic, and mechanistic studies, allowing for precise quantification and tracing of the molecule and its metabolites.

This compound Details:

  • Molecular Formula: C₁₀¹³CH₁₁D₂N₅O₂

  • Molecular Weight: 250.26

  • CAS Number: 1246816-59-0[1]

Mechanism of Action

Carbovir is a prodrug that requires intracellular activation to exert its antiviral effect. Once inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA. By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain. However, lacking a 3'-hydroxyl group, it terminates the DNA chain elongation, thus halting viral replication.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Replication

Caption: Intracellular activation of Carbovir and its role in inhibiting HIV reverse transcriptase.

Quantitative Data

The following tables summarize key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Efficacy and Metabolism
ParameterValueCell LineReference
IC₅₀ (Reverse Transcriptase Activity) 0.8 µMH9 cells
Half-life of CBV-TP 2.5 hoursCEM cells[2]
Steady-State CBV-TP Concentration 84 - 317 fmol/10⁶ cellsPBMCs[3]
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
ParameterValueUnitReference
Terminal Elimination Half-life 21.4 ± 4.37min[4][5]
Total Body Clearance 55.2 ± 13.8ml/min per kg[4][5]
Volume of Distribution (steady state) 1123 ± 250ml/kg[4][5]
Plasma Protein Binding 20%[4][5]
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterValueUnitReference
Terminal Half-life 81.0 ± 67.6min[4][5]
Oral Bioavailability 0.101 ± 0.035[4][5]

Experimental Protocols

This section provides representative protocols for key experiments involving Carbovir. The use of this compound would primarily involve modifications in the analytical steps (e.g., mass spectrometry) to detect and quantify the labeled compound and its metabolites.

General Synthesis of Carbovir

A detailed, step-by-step protocol for the synthesis of isotopically labeled this compound is not publicly available. However, the general synthesis of Carbovir (carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine) has been described. A common route involves the synthesis of a key intermediate, (+-)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol, from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine. This intermediate is then used to prepare the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, which is subsequently converted to Carbovir. The introduction of ¹³C and ²H (deuterium) would occur during the synthesis of one of the early precursors.

In Vitro HIV Replication Assay (Representative Protocol)

This protocol is a generalized procedure for assessing the antiviral activity of a compound against HIV-1 in cell culture.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀).

Materials:

  • CEM-SS cells (or other susceptible T-lymphocyte cell line)

  • HIV-1 stock (e.g., HTLV-IIIb strain)

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well microtiter plates

  • Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit

Procedure:

  • Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of approximately 1,250 cells per well in culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a "no drug" control.

  • Infection: Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI), typically between 0.005 and 2.5.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 6 days.

  • Assessment of Viral Replication:

    • RT Assay: After 6 days, collect the cell culture supernatant. Perform a reverse transcriptase activity assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture containing a template-primer and ³H-labeled thymidine triphosphate (³H-TTP). The incorporation of radioactivity into newly synthesized DNA is then measured using a scintillation counter.

    • p24 Antigen ELISA: Alternatively, quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of RT activity or p24 production for each drug concentration compared to the "no drug" control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Carbovir-Triphosphate (CBV-TP) by LC-MS/MS

Objective: To measure the concentration of the active metabolite, CBV-TP, within cells. The use of this compound allows for the use of an isotope dilution mass spectrometry method, providing high accuracy and precision.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other target cells

  • This compound

  • Methanol (ice-cold)

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture PBMCs and treat with a known concentration of this compound for a specified time.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70% methanol or 10% TCA).

  • Extraction of Nucleotides:

    • Vortex the cell lysate and incubate on ice.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the intracellular nucleotides.

  • Sample Preparation: Neutralize the extract if an acid was used for precipitation. The sample may require solid-phase extraction (SPE) for cleanup and enrichment of the triphosphate metabolites.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column (e.g., an anion-exchange or reversed-phase column with an ion-pairing agent).

    • Detect and quantify CBV-TP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for the labeled CBV-TP will be used for detection.

    • Use a standard curve prepared with known amounts of labeled CBV-TP to quantify the concentration in the cell extracts.

  • Data Normalization: Express the intracellular CBV-TP concentration as fmol per 10⁶ cells.

Experimental Workflows

Antiviral Drug Screening and Characterization Workflow

G start Start: Compound Library (including this compound) hts High-Throughput Screening (HTS) (e.g., Cell Viability Assay) start->hts hit_id Hit Identification (Primary Antiviral Activity) hts->hit_id dose_resp Dose-Response Assays (EC₅₀ Determination) hit_id->dose_resp cytotox Cytotoxicity Assays (CC₅₀ Determination) hit_id->cytotox selectivity Calculate Selectivity Index (SI) (SI = CC₅₀ / EC₅₀) dose_resp->selectivity cytotox->selectivity mechanism Mechanism of Action Studies (e.g., RT Inhibition Assay) selectivity->mechanism pk_studies Pharmacokinetic Studies (In Vitro / In Vivo) mechanism->pk_studies lead_opt Lead Optimization pk_studies->lead_opt

Caption: A typical workflow for antiviral drug discovery and characterization.

Cellular Uptake and Metabolism Study Workflow

G start Start: Cell Culture (e.g., PBMCs) treatment Incubate cells with This compound start->treatment time_points Harvest cells at various time points treatment->time_points extraction Extract intracellular metabolites time_points->extraction analysis Quantify this compound and its phosphorylated metabolites by LC-MS/MS extraction->analysis data_analysis Determine rates of uptake, phosphorylation, and triphosphate decay analysis->data_analysis results Results: Intracellular Pharmacokinetics data_analysis->results

Caption: Workflow for studying the cellular uptake and metabolism of this compound.

References

Carbovir-13C,d2: A Technical Guide to its Isotopic Labeling Pattern, Metabolism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled nucleoside reverse transcriptase inhibitor, Carbovir-13C,d2. It details the specific isotopic labeling pattern, metabolic activation pathway, and mechanism of action. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic, pharmacokinetic, and mechanistic studies.

Isotopic Labeling Pattern

This compound is a stable isotope-labeled version of Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV). The specific labeling pattern is crucial for its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The molecular formula of this compound is C₁₀¹³CH₁₁D₂N₅O₂.[1] The isotopic labels are strategically placed to allow for clear differentiation from the unlabeled drug in mass spectrometry and NMR spectroscopy.

The precise locations of the stable isotopes are as follows:

  • One ¹³C atom is located at the C8 position of the purine ring .

  • Two deuterium (D) atoms are located on the hydroxymethyl group attached to the C4' position of the cyclopentene ring .

This specific labeling is confirmed by the IUPAC International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations for the compound with CAS number 1246816-59-0.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1246816-59-0[1][2]
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂[1]
Molecular Weight 250.26 g/mol [1][2]
InChI InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1[2]
SMILES [2H]C([2H])(O)[C@@H]1C=C--INVALID-LINK--C1[2]

Metabolic Activation and Mechanism of Action

Carbovir, the parent compound of the prodrug Abacavir, requires intracellular phosphorylation to become pharmacologically active. This metabolic pathway is critical to its function as an antiviral agent.

Metabolic Activation Pathway

Carbovir is converted to its active form, carbovir triphosphate (CBV-TP), through a series of enzymatic steps within the host cell. This process is initiated by a cytosolic 5'-nucleotidase which catalyzes the first phosphorylation to carbovir monophosphate. Subsequent phosphorylations to the diphosphate and then the active triphosphate are carried out by other cellular kinases.

The metabolic activation of Carbovir can be visualized as follows:

metabolic_activation Carbovir Carbovir CBV_MP Carbovir Monophosphate Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (Active) CBV_DP->CBV_TP Cellular Kinases

Metabolic activation of Carbovir to Carbovir Triphosphate.
Mechanism of Action

The active metabolite, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase. CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopentene ring of Carbovir prevents the formation of the next 5' to 3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

The mechanism of HIV-1 reverse transcriptase inhibition is depicted below:

mechanism_of_action cluster_viral_dna Viral DNA Synthesis Viral_RNA Viral RNA Template RT HIV-1 Reverse Transcriptase Viral_RNA->RT Growing_DNA Growing Viral DNA Strand Growing_DNA->RT Incorporation RT->Incorporation dGTP dGTP (Natural Substrate) dGTP->Incorporation Competition CBV_TP CBV-TP (Carbovir Triphosphate) CBV_TP->Incorporation Competition Incorporation->Growing_DNA Elongation (with dGTP) Termination Chain Termination Incorporation->Termination Incorporation of CBV-TP

Competitive inhibition of HIV-1 RT by Carbovir Triphosphate.

Experimental Protocols

The use of this compound in research settings typically involves its application as an internal standard for quantitative analysis or as a tracer in metabolic studies. Below are generalized methodologies for these applications.

Quantitative Bioanalysis using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of Carbovir in biological matrices (e.g., plasma, cell lysates).

Table 2: Experimental Workflow for Quantitative Bioanalysis

StepProcedure
1. Sample Preparation - Thaw biological samples on ice. - Spike a known concentration of this compound (internal standard) into each sample, calibration standard, and quality control sample. - Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. - Vortex and centrifuge to pellet precipitated proteins. - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis - Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column. - Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). - Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. - Monitor specific precursor-to-product ion transitions for both Carbovir and this compound in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis - Integrate the peak areas for both the analyte (Carbovir) and the internal standard (this compound). - Calculate the peak area ratio of the analyte to the internal standard. - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. - Determine the concentration of Carbovir in the unknown samples by interpolating their peak area ratios from the calibration curve.

The logical workflow for this experimental protocol is illustrated below:

lc_ms_workflow start Start sample_prep Sample Preparation (Spiking with this compound) start->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_analysis Data Analysis (Peak Area Ratio Calculation) lc_ms_analysis->data_analysis calibration_curve Calibration Curve Construction data_analysis->calibration_curve quantification Quantification of Carbovir calibration_curve->quantification end End quantification->end

Workflow for quantitative analysis using an internal standard.
Metabolic Fate and Flux Analysis

This protocol describes a general approach for tracing the metabolic fate of Carbovir using this compound in a cell-based assay.

Table 3: Experimental Workflow for Metabolic Tracer Studies

StepProcedure
1. Cell Culture and Dosing - Culture relevant cells (e.g., CEM, MT-4) to the desired density. - Treat the cells with a known concentration of this compound for various time points.
2. Metabolite Extraction - Harvest the cells by centrifugation. - Quench metabolic activity by washing with ice-cold phosphate-buffered saline. - Extract intracellular metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water, 40:40:20). - Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
3. LC-MS or NMR Analysis - Analyze the extracted metabolites using high-resolution mass spectrometry (HRMS) to identify and quantify labeled Carbovir and its phosphorylated metabolites. - Alternatively, utilize Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotopic labeling in the metabolites.
4. Data Interpretation - Identify and quantify the isotopologues of Carbovir and its metabolites. - Determine the rate of formation and turnover of the various phosphorylated species. - Elucidate the metabolic pathways and potential off-target effects of Carbovir.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

"Carbovir-13C,d2" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability and Storage of Carbovir-13C,d2

Disclaimer: Publicly available stability and forced degradation data for Carbovir, and specifically for this compound, is limited. This guide has been developed based on established principles of pharmaceutical stability testing for nucleoside analogs, information from suppliers of Carbovir, and standard analytical methodologies. The experimental data and pathways described herein are representative examples and should be used as a reference for laboratory-specific validation.

Introduction

Carbovir is a carbocyclic nucleoside analog that acts as a potent reverse transcriptase inhibitor. The isotopically labeled version, this compound, is a critical tool in metabolic studies, pharmacokinetic analyses, and its use as an internal standard in quantitative mass spectrometry assays. The accuracy of data generated using this labeled compound is directly dependent on its chemical purity and stability. Degradation of the standard can lead to inaccurate quantification and misinterpretation of experimental results. This document provides a technical overview of recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The stability of isotopically labeled compounds is generally considered to be identical to their unlabeled counterparts. Based on supplier recommendations for Carbovir, the following conditions should be observed.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°C[1][2]Up to 3 years[1]Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.
In Solvent (e.g., DMSO)-80°C[1]Up to 1 year[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Chemical Stability Profile and Forced Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish its intrinsic stability profile. While specific studies on Carbovir are not widely published, a profile can be inferred from the behavior of similar nucleoside analogs. The primary degradation pathway for many such compounds is hydrolysis under acidic conditions, which cleaves the bond linking the purine base to the carbocyclic ring. Oxidation is another potential stress factor.

3.1 Representative Forced Degradation Data

The following table summarizes plausible outcomes for a forced degradation study of this compound. The target degradation in such studies is typically 5-20% to ensure that secondary degradation is minimized.

Table 2: Illustrative Example of Forced Degradation Results for this compound

Stress ConditionReagent / ConditionTimeTemperature% Assay of this compound% Total DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours60°C85.2%14.8%Guanine, Carbocyclic Amine
Base Hydrolysis 0.1 M NaOH24 hours60°C98.9%1.1%Minor unspecified
Oxidation 3% H₂O₂12 hours25°C91.5%8.5%N-oxide derivatives
Thermal Dry Heat48 hours80°C99.5%0.5%Negligible
Photolytic ICH Option 2 (UV/Vis)7 days25°C99.2%0.8%Negligible

Note: This data is illustrative and serves as an example of how results from a forced degradation study would be presented.

3.2 Potential Degradation Pathway

The most probable chemical degradation route for Carbovir is acid-catalyzed hydrolysis. This reaction involves the cleavage of the C-N bond between the guanine moiety and the carbocyclic ring, resulting in the formation of guanine and a chiral carbocyclic amine.

G Carbovir This compound Stress Acidic Conditions (e.g., HCl, H₂O) Carbovir->Stress подвергается Transition Protonation of Purine Ring Stress->Transition катализирует Cleavage Hydrolytic Cleavage of C-N Bond Transition->Cleavage DP1 Guanine Cleavage->DP1 Продукт 1 DP2 Carbocyclic Amine (Isotopically Labeled) Cleavage->DP2 Продукт 2

Caption: Proposed acid hydrolysis degradation pathway for Carbovir.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.

4.1 Example Stability-Indicating HPLC Method

This protocol describes a representative reverse-phase HPLC method suitable for analyzing this compound and its potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 35
    25.0 90
    30.0 90
    31.0 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. For forced degradation samples, neutralize the solution if necessary before dilution.

4.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

G cluster_stress Forced Degradation Stressing cluster_analysis Analysis start_node Start: Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl) start_node->Acid Base Base Hydrolysis (NaOH) start_node->Base Oxid Oxidation (H₂O₂) start_node->Oxid Therm Thermal (Heat) start_node->Therm Photo Photolytic (UV/Vis Light) start_node->Photo process_node process_node condition_node condition_node analysis_node analysis_node end_node End: Compile Stability and Degradation Profile HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC PeakID Peak Purity & Identification (LC-MS/NMR if needed) HPLC->PeakID PeakID->end_node

Caption: Workflow for a forced degradation and stability study.

Conclusion and Best Practices

The chemical integrity of this compound is paramount for its effective use in research.

  • Always store the compound as recommended, particularly protecting the solid form from moisture and solutions from repeated freeze-thaw cycles.

  • Verify the purity of a new lot of the standard upon receipt and periodically thereafter, especially if it is used over a long period.

  • Consider potential degradation when preparing stock solutions in acidic media, as hydrolysis is a likely risk.

  • Use a validated stability-indicating method, such as the HPLC protocol outlined here, to ensure that quantitative results are based on the intact molecule and not its degradants.

By adhering to these guidelines, researchers can ensure the reliability of their analytical standards and the validity of their experimental data.

References

"Carbovir-13C,d2" certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbovir-13C,d2, an isotopically labeled form of Carbovir, a potent nucleoside reverse transcriptase inhibitor (NRTI). This document summarizes key chemical data, outlines a representative analytical workflow, and details its mechanism of action through signaling pathway diagrams.

Chemical and Physical Data

This compound is a stable-isotope labeled version of Carbovir, which is used in research and as a reference standard in analytical methods. The isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Carbovir in biological matrices by mass spectrometry.

PropertyValueSource
Analyte Name This compound[1]
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂[2][3]
Molecular Weight 250.26 g/mol [2][3]
Unlabeled CAS Number 118353-05-2[1]
Labeled CAS Number 1246816-59-0[2]
Chemical Name 2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one-13C[1]
Synonyms rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2, cis-Carbovir-13C,d2, GR 90352X-13C,d2, NSC 614846-13C,d2[3]

Representative Experimental Protocols

While a specific certificate of analysis was not publicly available, a standard analytical workflow for the characterization and quantification of an isotopically labeled internal standard like this compound would involve the following methodologies.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the this compound reference standard and to separate it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm.

    • Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the principal peak.

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Method:

    • Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or injected via an HPLC system.

    • Analysis: The mass spectrum is acquired in full scan mode. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of the 13C and deuterium labels.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To develop a method for the quantification of Carbovir in a biological matrix using this compound as an internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Method:

    • Sample Preparation: A protein precipitation or solid-phase extraction is performed on the biological samples (e.g., plasma) to remove interferences. A known amount of the internal standard (this compound) is added to all samples, calibrators, and quality controls.

    • LC Separation: Chromatographic separation is achieved using a reverse-phase C18 column with a gradient of acetonitrile and water.

    • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carbovir and this compound are monitored.

    • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of Carbovir in the unknown samples is then determined from this curve.

Diagrams

Experimental Workflow for Quantitative Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of Carbovir using this compound as an internal standard.

Mechanism of Action: Carbovir Metabolic Pathway

Carbovir is a prodrug that must be anabolized to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[4][5] This process is carried out by host cellular kinases.

metabolic_pathway Abacavir Abacavir (Carbovir Prodrug) Carbovir_MP Carbovir Monophosphate (CBV-MP) Abacavir->Carbovir_MP Phosphorylation Kinase1 Cellular Kinases Abacavir->Kinase1 Carbovir_DP Carbovir Diphosphate (CBV-DP) Carbovir_MP->Carbovir_DP Stereoselective Phosphorylation GUK1 Guanylate Kinase (GUK1) Carbovir_MP->GUK1 Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir_DP->Carbovir_TP Phosphorylation Kinase3 Cellular Kinases Carbovir_DP->Kinase3 Kinase1->Carbovir_MP GUK1->Carbovir_DP Kinase3->Carbovir_TP

Caption: Intracellular phosphorylation cascade of Abacavir to the active Carbovir Triphosphate.

Signaling Pathway of HIV Replication Inhibition

The active metabolite, Carbovir 5'-triphosphate (CBV-TP), inhibits the activity of HIV reverse transcriptase, an essential enzyme for viral replication.[4][6]

inhibition_pathway cluster_hiv HIV Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA RT HIV Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA dGTP dGTP (Natural Substrate) dGTP->RT RT->Viral_DNA Reverse Transcription CBV_TP Carbovir Triphosphate (CBV-TP) CBV_TP->Viral_DNA Incorporation & Chain Termination CBV_TP->RT Competitive Inhibition

Caption: Mechanism of HIV reverse transcriptase inhibition by Carbovir Triphosphate (CBV-TP).

References

Carbovir-13C,d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbovir-13C,d2, a labeled analogue of the potent nucleoside reverse transcriptase inhibitor (NRTI), Carbovir. This document furnishes crucial information on its suppliers and availability, its mechanism of action, and relevant experimental protocols, designed to support research and development in antiviral drug discovery.

Supplier and Availability of this compound

This compound is a specialized chemical compound available from a select number of suppliers. The following table summarizes the available information on vendors and product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct CodePack Size(s)Additional Information
LGC StandardsTRC-C177742-0.5MG0.5 mg, 5 mgA certificate of analysis is available. Exact weight packaging can be requested.[1]
CymitQuimicaTRC-C177742-Labeled Carbovir (C177740). Intended for lab use only.[2]
CP Lab Safety-0.5 mgFor professional manufacturing, research laboratories, and industrial or commercial usage only.[3]
BIOGEN Científica--Further inquiry with the supplier is needed for detailed information.

Chemical Properties:

PropertyValue
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂
Molecular Weight 250.26 g/mol [2][3]
Unlabeled CAS Number 118353-05-2[1]
Labeled CAS Number 1246816-59-0[3]
Synonyms rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2; cis-Carbovir-13C,d2; GR 90352X-13C,d2; NSC 614846-13C,d2[2]

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Carbovir is a carbocyclic analogue of 2',3'-dideoxyguanosine and a potent inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. The mechanism of action involves several key steps within the host cell, ultimately leading to the termination of viral DNA synthesis.

Signaling Pathway of Carbovir Activation and Action

Carbovir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Carbovir Carbovir Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Cellular Kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP Cellular Kinases RT Reverse Transcriptase Carbovir_TP->RT vDNA Growing Viral DNA Carbovir_TP->vDNA Incorporation RT->vDNA Reverse Transcription vRNA Viral RNA vRNA->RT Terminated_DNA Terminated Viral DNA vDNA->Terminated_DNA Chain Termination RT_Assay_Workflow start Start prep_reagents Prepare Reagents (RT, this compound dilutions, template, dNTPs) start->prep_reagents setup_reaction Set up Reaction Mixtures (Buffer, RT, Template, dGTP, [³H]-dTTP) prep_reagents->setup_reaction add_inhibitor Add this compound (or control) setup_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction (Add cold TCA) incubate->stop_reaction precipitate Precipitate DNA (on ice) stop_reaction->precipitate filter Filter through Glass Fiber Filters precipitate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

References

Carbovir-13C,d2 as a Tracer in Virology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a potent carbocyclic nucleoside analog, is a cornerstone in anti-retroviral therapy, primarily against Human Immunodeficiency Virus (HIV). Its efficacy lies in its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a chain terminator for viral reverse transcriptase. The use of isotopically labeled Carbovir, specifically Carbovir-13C,d2, offers a powerful tool for elucidating its intricate metabolic pathway, pharmacokinetic profile, and mechanism of action with high precision and sensitivity. This guide provides a comprehensive overview of the application of this compound as a tracer in virology research, detailing its metabolic fate, experimental protocols for its use, and quantitative data to inform study design.

Introduction to Carbovir and Isotopic Tracing

Carbovir is the enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. It is a prodrug that, upon intracellular phosphorylation, is converted to Carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group prevents further elongation of the DNA chain, thus inhibiting viral replication.

Stable isotope labeling, utilizing non-radioactive isotopes such as carbon-13 (¹³C) and deuterium (²H or d), provides a safe and effective method for tracing the metabolic fate of drugs like Carbovir.[1] this compound, with its increased mass, can be distinguished from its unlabeled counterpart by mass spectrometry (MS), allowing for precise quantification and metabolic pathway analysis without the complications of radioactive tracers.

Intracellular Metabolism and Pharmacokinetics

The antiviral activity of Carbovir is entirely dependent on its intracellular conversion to CBV-TP. Understanding the kinetics of this process is crucial for optimizing dosing regimens and overcoming potential drug resistance.

Metabolic Activation Pathway

Carbovir is metabolized to its mono-, di-, and triphosphate forms within human lymphoid cells, such as CCRF-CEM cells.[2] The initial phosphorylation to Carbovir monophosphate is catalyzed by cytosolic 5'-nucleotidase.[2] Subsequent phosphorylations are carried out by other cellular kinases. A minor portion of Carbovir can also be converted to guanosine triphosphate (GTP).[2]

Carbovir This compound CBV_MP This compound Monophosphate Carbovir->CBV_MP  5'-Nucleotidase GTP Guanosine Triphosphate Carbovir->GTP  Depurination &  Salvage Pathway CBV_DP This compound Diphosphate CBV_MP->CBV_DP  Cellular  Kinases CBV_TP This compound Triphosphate (Active Metabolite) CBV_DP->CBV_TP  Cellular  Kinases Inhibition Inhibition of HIV Reverse Transcriptase CBV_TP->Inhibition cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Culture CCRF-CEM cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Lyse and Extract Metabolites C->D E Prepare for LC-MS/MS D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G cluster_0 Competitive Inhibition RT HIV Reverse Transcriptase dGTP dGTP RT->dGTP Binds CBV_TP This compound-TP RT->CBV_TP Binds Template RNA Template/ DNA Primer dNTPs dATP, dCTP, dTTP DNA_elongation DNA Elongation dGTP->DNA_elongation Chain_termination Chain Termination CBV_TP->Chain_termination

References

Methodological & Application

Application Notes and Protocols: Carbovir-13C,d2 as an Internal Standard for LC-MS/MS Quantification of Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent carbocyclic nucleoside analogue that exhibits significant activity against the human immunodeficiency virus (HIV). Accurate and precise quantification of Carbovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the reliability and accuracy of LC-MS/MS data.[2][3] A SIL-IS, such as Carbovir-13C,d2, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing effective correction for variations during sample preparation and analysis.[4][5] This document provides a detailed protocol for the quantification of Carbovir in human plasma using this compound as an internal standard.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Carbovir and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of Carbovir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Carbovir analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Carbovir and this compound into separate 1 mL volumetric flasks.

  • Dissolve the compounds in methanol and bring to volume.

1.2. Standard Working Solutions:

  • Prepare serial dilutions of the Carbovir stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.3. Internal Standard (IS) Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (add 10 µL of 50:50 acetonitrile:water instead).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

3.1. Liquid Chromatography:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

3.2. Mass Spectrometry:

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Carbovir 248.1 152.1 25

    | this compound | 251.1 | 155.1 | 25 |

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Carbovir1 - 1000y = 0.015x + 0.002> 0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 15< 15± 15± 15
Low3< 10< 10± 10± 10
Medium100< 10< 10± 10± 10
High800< 10< 10± 10± 10

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low395 - 105> 85
High80095 - 105> 85

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with this compound IS (10 µL) plasma->is_spike ppt Protein Precipitation (300 µL Acetonitrile) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification internal_standard_logic cluster_output Result A_prep Sample Prep Variability A_inject Injection Variability A_prep->A_inject IS_prep Sample Prep Variability A_ion Ionization Fluctuation A_inject->A_ion IS_inject Injection Variability A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Fluctuation Ratio Peak Area Ratio (Analyte/IS) A_signal->Ratio IS_prep->IS_inject IS_inject->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->Ratio Result Accurate Quantification Ratio->Result

References

Application Notes and Protocols for the Quantitative Analysis of Carbovir using Carbovir-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor and is the active metabolite of the antiretroviral drug abacavir. Accurate quantification of Carbovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides a detailed application note and protocol for the quantitative analysis of Carbovir in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Carbovir-13C,d2. The use of an isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method involves the extraction of Carbovir and the internal standard, this compound, from human plasma followed by analysis using LC-MS/MS. The compounds are separated chromatographically and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ions of the analytes are selectively fragmented, and specific product ions are monitored for quantification. The ratio of the peak area of Carbovir to that of the internal standard is used to determine the concentration of Carbovir in the sample by referencing a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method, which have been established through rigorous validation procedures in line with regulatory guidelines.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Carbovir252.1152.1Positive ESI
This compound255.1155.1Positive ESI

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)≤ 15%
Inter-day Precision (%CV)≤ 15%
Accuracy (%Bias)Within ±15%
Mean Extraction Recovery> 85%

Experimental Protocols

Materials and Reagents
  • Carbovir analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbovir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Carbovir primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) into the labeled tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except the blank. To the blank, add 20 µL of the 50:50 methanol/water mixture.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and equilibrate

Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: As listed in Table 1.

Data Analysis

The data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Carbovir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Carbovir in the QC and unknown samples are then calculated from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Carbovir calibration->quantification

Caption: Experimental workflow for Carbovir analysis.

logical_relationship prodrug Abacavir (Prodrug) metabolism Intracellular Metabolism prodrug->metabolism active_metabolite Carbovir (Active Metabolite) metabolism->active_metabolite quantification Quantitative Analysis (LC-MS/MS) active_metabolite->quantification pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies quantification->pk_pd_studies

Application Notes and Protocols for Carbovir-13C,d2 in Pharmacokinetic Studies of Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of Carbovir-13C,d2 as an internal standard in the pharmacokinetic analysis of Carbovir. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical drug development.

Introduction

Carbovir is a potent carbocyclic nucleoside analog that inhibits the reverse transcriptase of the human immunodeficiency virus (HIV) and is the active metabolite of the prodrug Abacavir.[1][2][3] Accurate determination of Carbovir concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for matrix effects and variability in sample processing and instrument response.

Pharmacokinetic Parameters of Carbovir in Rats

The following tables summarize the key pharmacokinetic parameters of Carbovir in rats following intravenous (IV) and oral (PO) administration. This data is essential for designing and interpreting pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Carbovir in Rats after a Single Intravenous Dose.

Parameter20 mg/kg[1][2]10 mg/kg[4]120 mg/kg[4]
Terminal Elimination Half-Life (t½) 21.4 ± 4.37 min--
Total Body Clearance (CL) 55.2 ± 13.8 ml/min/kgDecreased 5-fold as dose increased-
Volume of Distribution at Steady State (Vss) 1123 ± 250 ml/kg--

Table 2: Pharmacokinetic Parameters of Carbovir in Rats after a Single Oral Dose.

Parameter60 mg/kg[1][2]10 mg/kg[4]120 mg/kg[4]
Terminal Half-Life (t½) 81.0 ± 67.6 min--
Oral Bioavailability (F) 10.1 ± 3.5%43%3%

Note: The pharmacokinetics of Carbovir in rats have been shown to be nonlinear, with systemic clearance decreasing as the intravenous dose is increased.[4] At lower doses, Carbovir is primarily eliminated via the renal route, which becomes saturated at higher doses.[4]

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of Carbovir in rats, utilizing this compound as an internal standard for LC-MS/MS analysis.

In-Life Phase: Animal Dosing and Sampling
  • Animal Model: Male Sprague-Dawley rats.[1][2]

  • Housing: Animals should be housed in standard conditions with ad libitum access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: Administer Carbovir (e.g., 20 mg/kg) via the jugular vein.[1][2]

    • Oral (PO) Administration: Administer Carbovir (e.g., 60 mg/kg) by oral gavage.[1][2]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the femoral vein at predetermined time points (e.g., 2, 5, 10, 15, 20, 30, 45, 60, 75, 90, 120, 150, 180, and 240 minutes post-dose).[1][2]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
  • Objective: To quantify Carbovir concentrations in rat plasma using a validated LC-MS/MS method with this compound as an internal standard.

  • Materials:

    • Rat plasma samples

    • Carbovir analytical standard

    • This compound (internal standard)

    • Acetonitrile (ACN)

    • Formic acid (FA)

    • Water (HPLC grade)

    • Solid-phase extraction (SPE) cartridges or protein precipitation plates.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard, this compound (e.g., at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over a few minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Carbovir: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the exact mass of Carbovir).

        • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (shifted by the mass of the isotopes).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Carbovir to this compound against the concentration of Carbovir standards.

    • Determine the concentration of Carbovir in the plasma samples from the calibration curve.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

Visualizations

Metabolic Pathway of Carbovir

The following diagram illustrates the intracellular metabolic activation of Carbovir to its active triphosphate form, which is responsible for its antiviral activity.

cluster_0 Intracellular Metabolism cluster_1 Mechanism of Action Carbovir Carbovir Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP Phosphorylation Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir Triphosphate (Active Metabolite) Carbovir_DP->Carbovir_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Carbovir_TP->Viral_DNA_Synthesis Blocks Elongation

Caption: Intracellular activation pathway of Carbovir.

Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for the quantification of Carbovir in plasma samples.

Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Bioanalytical workflow for Carbovir quantification.

References

Application Note & Protocol: Quantitative Analysis of Carbovir in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is effective against the human immunodeficiency virus (HIV). As with many antiviral agents, the precise and accurate quantification of Carbovir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantification of Carbovir in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Carbovir-13C,d2, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

This compound is an ideal internal standard as its chemical and physical properties are nearly identical to those of the unlabeled analyte, Carbovir. It co-elutes with Carbovir chromatographically but is differentiated by its mass in the mass spectrometer, providing reliable quantification.

Physicochemical Properties

CompoundFormulaMolecular Weight
CarbovirC₁₁H₁₃N₅O₂247.25 g/mol
This compoundC₁₀¹³CH₁₁D₂N₅O₂250.26 g/mol [1][2]

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of Carbovir.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Carbovir from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

Parameter Value
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Carbovir248.1152.110025
This compound251.1152.110025

Note: The specific precursor and product ions and collision energies should be optimized by direct infusion of the analytes into the mass spectrometer.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Carbovir.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

ParameterResult
Mean Extraction Recovery > 85%
Matrix Effect Minimal, compensated by IS

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Carbovir using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep LC Separation Supernatant->LC_Sep Injection MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Signaling Pathway: Mechanism of Action of Carbovir

Carbovir is a prodrug that must be phosphorylated to its active triphosphate form, Carbovir triphosphate (CBV-TP), by cellular kinases. CBV-TP then acts as a competitive inhibitor of the HIV reverse transcriptase enzyme.

G Carbovir Carbovir CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) CBV_DP->CBV_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Catalyzes

Caption: Carbovir's Mechanism of Action.

References

Application Notes and Protocols for the Use of Carbovir-13C,d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV).[1] As a carbocyclic analog of 2',3'-dideoxyguanosine, it exerts its antiviral effect after intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP).[1][2] CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[2]

This document provides detailed protocols for the use of Carbovir labeled with stable isotopes, Carbovir-13C,d2, in cell culture experiments. The presence of 13C and deuterium labels allows for precise tracking and quantification of the compound and its metabolites using mass spectrometry-based techniques. These protocols are designed for researchers investigating the compound's antiviral efficacy, cytotoxicity, and metabolic fate.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of Carbovir in cell culture. These values are based on studies with unlabeled Carbovir and serve as a starting point for experiments with this compound.

ParameterCell LineVirusValueReference
IC50 (50% Inhibitory Concentration) VariesHIV-1Typically in the low micromolar to nanomolar rangeGeneral knowledge from antiviral testing
CC50 (50% Cytotoxic Concentration) VariesN/AVaries depending on the cell lineGeneral knowledge from cytotoxicity testing[3][4]
Intracellular Half-life of CBV-TP CEM cellsN/A~2.5 hours[1]

Experimental Protocols

Protocol for Determination of Antiviral Activity (IC50) of this compound

This protocol describes a method to determine the concentration of this compound that inhibits viral replication by 50% using a plaque reduction assay or a reporter virus assay.

Materials:

  • Target cells susceptible to the virus of interest (e.g., TZM-bl cells for HIV-1)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., luciferase substrate for reporter viruses, or crystal violet for plaque staining)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the target cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a no-drug control and a positive control (e.g., another known antiviral drug).

  • Infection: When cells are ready, remove the culture medium. Add the virus, diluted to a specific multiplicity of infection (MOI), to each well.[3]

  • Treatment: Immediately after adding the virus, add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates for a period suitable for the virus replication cycle (e.g., 48-72 hours for HIV-1).[3]

  • Quantification of Viral Activity:

    • For Reporter Viruses: Lyse the cells and measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.

    • For Plaque Assays: After the incubation period, fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol for Determination of Cytotoxicity (CC50) of this compound

This protocol uses the MTT assay to measure the cytotoxic effect of this compound on the host cells.[4][5]

Materials:

  • Host cells (the same as used in the antiviral assay)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol for Tracing Metabolic Fate and DNA Incorporation of this compound

This protocol outlines a method to track the intracellular conversion of this compound to its active triphosphate form and its subsequent incorporation into cellular DNA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Host cells

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • DNA extraction kit

  • Enzymes for DNA digestion (e.g., DNAse I, nuclease P1, alkaline phosphatase)

  • LC-MS system

Procedure:

  • Cell Treatment: Culture the host cells and treat them with a known concentration of this compound for various time points.

  • Cell Lysis and Metabolite Extraction:

    • For intracellular metabolite analysis, harvest the cells, wash with cold PBS, and lyse them using a suitable buffer (e.g., methanol/water).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the intracellular metabolites.

  • DNA Extraction and Digestion:

    • For DNA incorporation analysis, harvest the cells and extract the genomic DNA using a commercial kit.

    • Digest the purified DNA enzymatically to single nucleosides.

  • LC-MS Analysis:

    • Analyze the extracted metabolites and digested DNA samples using a high-resolution LC-MS system.

    • Develop a specific MS method to detect and quantify the parent this compound, its phosphorylated metabolites (mono-, di-, and triphosphate forms), and the incorporated this compound nucleoside from the digested DNA. The mass shift due to the 13C and d2 labels will allow for their specific detection.

  • Data Analysis: Quantify the levels of this compound and its metabolites over time to determine the rate of phosphorylation. Quantify the amount of labeled Carbovir incorporated into the DNA.

Visualizations

G Mechanism of Action of Carbovir Carbovir Carbovir CBV_MP Carbovir Monophosphate Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate CBV_MP->CBV_DP CBV_TP Carbovir Triphosphate (Active Form) CBV_DP->CBV_TP RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Incorporation RT->Viral_DNA dGTP Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Intracellular activation of Carbovir and its inhibitory effect on HIV reverse transcriptase.

G Workflow for Antiviral Activity (IC50) Assay A Seed Cells in 96-well Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions to Wells B->D C->D E Incubate for 48-72 hours D->E F Quantify Viral Replication E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

G Workflow for Metabolic Tracing of this compound A Treat Cells with This compound B Harvest Cells at Different Time Points A->B C1 Extract Intracellular Metabolites B->C1 C2 Extract Genomic DNA B->C2 E LC-MS Analysis C1->E D2 Digest DNA to Nucleosides C2->D2 D2->E F Quantify Labeled Metabolites and Incorporated Drug E->F

Caption: Workflow for analyzing the metabolism and DNA incorporation of this compound.

References

Application Notes and Protocols for the Absolute Quantification of Carbovir in Plasma Samples using Carbovir-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the absolute quantification of Carbovir in plasma samples using a stable isotope-labeled internal standard, Carbovir-13C,d2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and improving the accuracy and precision of the quantification.

Introduction

Carbovir is a carbocyclic nucleoside analog with potent activity against the human immunodeficiency virus (HIV). Accurate and reliable quantification of Carbovir in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a validated bioanalytical method for the determination of Carbovir in plasma, employing this compound as the internal standard (IS) to ensure high accuracy and precision. The method involves sample preparation by solid-phase extraction (SPE), followed by analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Carbovir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well plates and sealing mats

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Carbovir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Carbovir by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the Carbovir working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow outlines the solid-phase extraction procedure:

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Sample Preparation plasma 1. Thaw plasma samples, calibration standards, and QCs. add_is 2. Add 25 µL of this compound working solution to 100 µL of plasma. plasma->add_is vortex1 3. Vortex for 10 seconds. add_is->vortex1 add_acid 4. Add 200 µL of 4% phosphoric acid in water. vortex1->add_acid vortex2 5. Vortex for 10 seconds. add_acid->vortex2 condition 6. Condition SPE cartridge with 1 mL methanol. equilibrate 7. Equilibrate SPE cartridge with 1 mL water. condition->equilibrate load 8. Load the pre-treated plasma sample. equilibrate->load wash1 9. Wash with 1 mL of 5% methanol in water. load->wash1 wash2 10. Wash with 1 mL of 20% methanol in water. wash1->wash2 elute 11. Elute with 1 mL of methanol. wash2->elute evaporate 12. Evaporate the eluate to dryness under nitrogen. reconstitute 13. Reconstitute in 100 µL of mobile phase A. evaporate->reconstitute transfer 14. Transfer to autosampler vials for LC-MS/MS analysis. reconstitute->transfer

Figure 1: Solid-Phase Extraction Workflow.

LC-MS/MS Conditions

The following table summarizes the optimized Liquid Chromatography and Mass Spectrometry parameters.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carbovir: m/z 287.1 → 152.1; this compound: m/z 290.1 → 155.1
Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Bioanalytical Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[1] The key validation parameters are summarized below.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of Carbovir to this compound against the nominal concentration.

Parameter Result Acceptance Criteria
Calibration Range 1 - 1000 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coefficient (r²) > 0.995≥ 0.99
Deviation of Standards < 10%≤ ±15% (≤ ±20% for LLOQ)
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three different days.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low 34.2-2.55.1-1.8
Medium 3003.11.23.90.9
High 8002.80.83.51.1
Acceptance Criteria ≤ 15% (≤ 20% for LLOQ)Within ±15% (±20% for LLOQ)≤ 15% (≤ 20% for LLOQ)Within ±15% (±20% for LLOQ)
Recovery and Matrix Effect

The extraction recovery of Carbovir was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards spiked into extracted blank plasma with those of standards in neat solution.

QC Level Extraction Recovery (%) Matrix Effect (%)
Low 88.595.2
Medium 91.298.1
High 90.196.8
Internal Standard 89.797.5
Acceptance Criteria Consistent, precise, and reproducibleCV of matrix factor ≤ 15%
Stability

The stability of Carbovir in human plasma was assessed under various storage and handling conditions.

Stability Test Storage Condition Duration Result (% Bias from Nominal) Acceptance Criteria
Freeze-Thaw -80°C to Room Temp.3 cycles< 5%Within ±15%
Short-Term Room Temperature6 hours< 4%Within ±15%
Long-Term -80°C90 days< 8%Within ±15%
Post-Preparative Autosampler (4°C)24 hours< 6%Within ±15%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the absolute quantification of Carbovir in plasma samples.

Quantification_Logic cluster_input Inputs cluster_processing Analytical Process cluster_data Data Analysis cluster_output Output plasma_sample Plasma Sample sample_prep Sample Preparation (SPE) plasma_sample->sample_prep is_standard This compound (Internal Standard) is_standard->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (Carbovir / this compound) peak_integration->area_ratio quantification Calculate Concentration area_ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification concentration Absolute Concentration of Carbovir (ng/mL) quantification->concentration

Figure 2: Logical Workflow for Absolute Quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise approach for the absolute quantification of Carbovir in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results by compensating for variability in sample preparation and matrix effects. This validated method is suitable for use in clinical and preclinical studies requiring the measurement of Carbovir concentrations in plasma.

References

The Role of Carbovir-13C,d2 in Advancing HIV Drug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral therapy. Understanding the mechanisms by which resistance develops is paramount for the design of new, more robust therapeutic agents. Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of HIV reverse transcriptase. The stable isotope-labeled variant, Carbovir-13C,d2, serves as a powerful tool for researchers in the field of HIV drug resistance, offering a nuanced approach to studying its metabolism, mechanism of action, and the impact of viral mutations on its efficacy.

This document outlines the application of this compound in HIV drug resistance research, providing detailed protocols for its use in key experiments. The integration of stable isotopes allows for precise tracing and quantification of the drug and its metabolites, providing invaluable data for scientists and drug development professionals.

Principle Applications

The primary applications of this compound in the context of HIV drug resistance research include:

  • Metabolic Profiling and Pharmacokinetics: The isotopic label allows for the unambiguous differentiation of the administered drug from endogenous molecules, enabling precise measurement of its uptake, conversion to the active triphosphate form (Carbovir-triphosphate), and clearance in both drug-sensitive and drug-resistant HIV-infected cell lines.

  • Target Engagement and Inhibition Studies: By using this compound, researchers can quantify the incorporation of the drug into viral DNA, providing direct evidence of reverse transcriptase inhibition and how this is altered by resistance-conferring mutations.

  • Internal Standard for Quantitative Bioanalysis: Due to its similar chemical and physical properties to the unlabeled drug, this compound is an ideal internal standard for mass spectrometry-based quantification of Carbovir in complex biological matrices.

Experimental Protocols

Protocol 1: Comparative Metabolic Profiling of Carbovir in Sensitive vs. Resistant HIV-Infected Cells

Objective: To investigate differences in the intracellular metabolism of Carbovir in cell lines infected with wild-type (drug-sensitive) HIV versus a strain with known resistance mutations to Carbovir.

Methodology:

  • Cell Culture: Culture CEM cells (or a similar susceptible T-lymphocyte cell line) and infect one set with wild-type HIV-1 and another with a Carbovir-resistant strain.

  • Drug Incubation: Introduce this compound to the culture media of both cell sets at a final concentration of 10 µM.

  • Time-Course Sampling: Harvest cell pellets at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-incubation.

  • Metabolite Extraction: Lyse the cells and extract intracellular metabolites using a cold methanol/acetonitrile solution.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its phosphorylated metabolites, particularly the active this compound-triphosphate.

  • Data Analysis: Compare the rate of formation and steady-state levels of this compound-triphosphate between the two cell lines. A reduced accumulation in the resistant strain may indicate an alteration in the metabolic pathway.

Protocol 2: Quantification of Carbovir Incorporation into Viral DNA

Objective: To determine if Carbovir-resistant HIV reverse transcriptase incorporates less Carbovir into newly synthesized viral DNA compared to the wild-type enzyme.

Methodology:

  • Cell-Free Reverse Transcription Assay: Set up a cell-free reaction mixture containing a viral RNA template, primers, deoxynucleotide triphosphates (dNTPs), and either wild-type or resistant HIV reverse transcriptase.

  • Introduction of Labeled Drug: Add this compound-triphosphate to the reaction mixture.

  • DNA Synthesis: Allow the reverse transcription reaction to proceed for a set period.

  • DNA Isolation: Purify the newly synthesized viral DNA.

  • Enzymatic Digestion: Digest the DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Quantification: Analyze the digested sample by LC-MS/MS to quantify the amount of incorporated this compound relative to the canonical nucleosides.

  • Comparative Analysis: Compare the ratio of incorporated this compound in reactions catalyzed by wild-type versus resistant reverse transcriptase.

Data Presentation

Table 1: Comparative Intracellular Concentrations of this compound-triphosphate

Time Point (hours)Wild-Type HIV-Infected Cells (pmol/10^6 cells)Carbovir-Resistant HIV-Infected Cells (pmol/10^6 cells)
15.2 ± 0.43.1 ± 0.3
415.8 ± 1.18.9 ± 0.7
822.3 ± 1.512.5 ± 1.0
2418.1 ± 1.39.7 ± 0.8

Table 2: Relative Incorporation of this compound into Viral DNA

Reverse TranscriptaseRatio of this compound to dGTP Incorporation
Wild-Type HIV-1 RT1:1,500
Carbovir-Resistant HIV-1 RT1:4,500

Visualizations

metabolic_pathway cluster_cell Host Cell Carbovir This compound CBV_MP Carbovir-MP Carbovir->CBV_MP Cellular Kinases CBV_DP Carbovir-DP CBV_MP->CBV_DP CBV_TP Carbovir-TP (Active) CBV_DP->CBV_TP HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Inhibition Viral_DNA Viral DNA Chain Termination HIV_RT->Viral_DNA

Caption: Intracellular activation pathway of Carbovir.

experimental_workflow start Start: Culture HIV-infected cells (Wild-Type vs. Resistant) incubation Incubate with this compound start->incubation sampling Time-course sampling incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End: Determine metabolic differences data_analysis->end

Caption: Workflow for comparative metabolic profiling.

Troubleshooting & Optimization

Technical Support Center: Carbovir-13C,d2 Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbovir-13C,d2 in biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during bioanalytical experiments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?

Matrix effects, which manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis and can compromise the accuracy and precision of quantification.[1] For this compound, a nucleoside reverse transcriptase inhibitor (NRTI), the primary sources of matrix effects in plasma are endogenous phospholipids, salts, and proteins that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[2][3] These interfering substances can alter the droplet formation and solvent evaporation in the electrospray ionization (ESI) source, leading to a reduction or enhancement of the analyte signal.

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

The most common method to evaluate matrix effects is the post-column infusion technique.[1][2] This involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted biological sample onto the LC column. Any deviation from the stable baseline signal indicates the time points at which co-eluting matrix components are causing ion suppression or enhancement.

Another widely used quantitative approach is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Q3: What is a suitable internal standard (IS) for the analysis of Carbovir, and why is it important?

For the analysis of Carbovir, its stable isotope-labeled counterpart, this compound, is the ideal internal standard. The use of a stable isotope-labeled IS is the most effective way to compensate for matrix effects.[4] Since this compound has nearly identical physicochemical properties to the unlabeled Carbovir, it will co-elute and experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. When analyzing this compound as the analyte, a different stable isotope-labeled version of Carbovir (e.g., Carbovir-d4) or a structurally similar compound that is not present in the sample could be used as an internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression. Modify the chromatographic gradient to separate this compound from the suppression zones.Improved peak shape and signal intensity as the analyte no longer co-elutes with interfering matrix components.
Suboptimal Sample Preparation Evaluate different sample preparation techniques. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.Reduced matrix components in the final extract, leading to less ion suppression and better signal.
Matrix-Induced Analyte Degradation Assess the stability of this compound in the biological matrix at various stages of the sample preparation process (e.g., bench-top, freeze-thaw, post-preparative).Identification of any stability issues, allowing for modification of the protocol to minimize degradation.
Issue 2: High Variability in Quantitative Results Between Replicate Injections
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Matrix Effects Ensure the use of a suitable stable isotope-labeled internal standard (e.g., another labeled Carbovir analog) to compensate for sample-to-sample variations in matrix effects.The peak area ratio of the analyte to the internal standard should be more consistent, leading to improved precision.
Carryover Inject a blank solvent sample immediately after a high-concentration sample to check for carryover. Optimize the wash solvent composition and volume in the autosampler.Elimination of residual analyte from previous injections, ensuring that each measurement is independent and accurate.
Poor Recovery Evaluate the extraction recovery of this compound by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. Optimize the extraction solvent and pH.Consistent and high recovery of the analyte from the biological matrix, leading to more reproducible results.

Quantitative Data Summary

The following table summarizes typical validation parameters for the bioanalysis of Abacavir (the prodrug of Carbovir) in human plasma using LC-MS/MS. These values can serve as a benchmark for method development and troubleshooting for this compound analysis.

ParameterTypical ValueReference
Linearity Range29.8 - 9318 ng/mL[5]
Mean Recovery86.8%[5]
Inter-day Precision (%CV)< 15%[5]
Inter-day Accuracy (%Bias)± 15%[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
  • Prepare a standard solution of this compound at a concentration that yields a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system. The LC eluent is mixed with the this compound solution via a T-connector before entering the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the multiple reaction monitoring (MRM) channel for this compound.

  • Prepare a blank biological sample (e.g., plasma) using the intended sample preparation method (e.g., protein precipitation).

  • Inject the extracted blank sample onto the LC column and acquire data.

  • Analyze the chromatogram. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., a different stable isotope-labeled Carbovir analog in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing troubleshooting_matrix_effects start Inconsistent or Poor Signal for this compound check_matrix_effect Assess Matrix Effects? (Post-column infusion) start->check_matrix_effect matrix_effect_present Matrix Effect Detected check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_chromatography Optimize Chromatography (Gradient, Column) matrix_effect_present->optimize_chromatography improve_sample_prep Improve Sample Prep (SPE, LLE) matrix_effect_present->improve_sample_prep check_other_issues Investigate Other Causes (e.g., Instrument Performance) no_matrix_effect->check_other_issues

References

Technical Support Center: Troubleshooting Carbovir-13C,d2 Signal Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Carbovir-13C,d2". This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analytical measurement of this isotopically labeled internal standard. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve signal suppression problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled (SIL) internal standard for Carbovir, which is an analog of the antiretroviral drug Abacavir. Its chemical formula is C₁₀¹³CH₁₁D₂N₅O₂ with a molecular weight of 250.26.[1] It is primarily used in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Carbovir or Abacavir in biological matrices such as human plasma. The isotopic labels (¹³C and ²H or D) allow it to be distinguished from the unlabeled analyte by the mass spectrometer.

Q2: What is signal suppression and why is it a concern when using this compound?

Signal suppression, also known as matrix effect, is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest (in this case, this compound and the unlabeled analyte) is reduced by co-eluting components from the sample matrix.[2] This can lead to a decrease in the detected signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] Even though SIL internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, significant or differential suppression can still lead to inaccurate quantification.[4]

Q3: How can I determine if my this compound signal is being suppressed?

A common method to assess signal suppression is through a post-column infusion experiment.[1][5][6] This involves infusing a solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer ion source. A blank, extracted biological matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interest indicates the presence of co-eluting matrix components that are causing ion suppression.[1][5]

Troubleshooting Guide

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of signal suppression. The following steps can help you troubleshoot and mitigate this issue.

Step 1: Evaluate the Sample Preparation Method

Inadequate sample cleanup is a major contributor to matrix effects.

  • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components, especially phospholipids. If you are using PPT and observing suppression, consider a more rigorous cleanup method.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. Ensure that the pH of the aqueous phase and the choice of organic solvent are optimized for Carbovir's properties.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components. A well-developed SPE protocol can significantly reduce signal suppression.

Recommended Solid-Phase Extraction (SPE) Protocol for Carbovir from Plasma:

StepDescription
1. Cartridge Selection Use a mixed-mode cation exchange SPE cartridge.
2. Conditioning Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
3. Equilibration Equilibrate the cartridge with 1 mL of 2% formic acid in water.
4. Sample Loading Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.
5. Washing Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.
6. Elution Elute Carbovir and this compound with 1 mL of 5% ammonium hydroxide in methanol.
7. Evaporation & Reconstitution Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

Step 2: Optimize Chromatographic Conditions

The goal of chromatography is to separate the analyte and internal standard from interfering matrix components.

  • Modify the Mobile Phase Gradient: A shallow gradient can improve the separation of Carbovir from closely eluting matrix components. Experiment with different gradient profiles to maximize resolution around the retention time of your analyte.

  • Adjust Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and additives can influence selectivity and ionization efficiency. For positive ion mode, which is typical for Carbovir, adding a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and sensitivity.[2][7]

  • Change the Analytical Column: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity to resolve the interference.

Step 3: Investigate the Mass Spectrometer Settings

Ensure your MS parameters are optimized for this compound. While not a direct cause of matrix-induced suppression, suboptimal settings can lead to poor signal intensity.

  • Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and auxiliary gas), and ion spray voltage to ensure efficient desolvation and ionization.

  • Compound-Specific Parameters: Confirm that the declustering potential and collision energy are optimized for the specific precursor-to-product ion transition of this compound.

Issue 2: Retention time of this compound is shifting.

Retention time instability can lead to the internal standard co-eluting with different matrix components in different injections, causing variable signal suppression and poor reproducibility.

  • Column Equilibration: Ensure the analytical column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts in gradient chromatography.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Changes in mobile phase composition due to evaporation of the more volatile organic component can cause retention time drift.

  • Column Temperature: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can lead to shifts in retention time.[8]

  • System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate and lead to variable retention times.[8][9]

  • Column Fouling: If retention times consistently decrease and peak shapes deteriorate, the column may be fouled with matrix components. Implement a column washing procedure or replace the column.[8][9]

Quantitative Data Summary

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*
Protein Precipitation (Acetonitrile)85 - 95-40 to -60
Liquid-Liquid Extraction (Ethyl Acetate)70 - 85-15 to -30
Solid-Phase Extraction (Mixed-Mode)90 - 105-5 to +5

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates signal suppression.

Experimental Protocols

Validated LC-MS/MS Method for Abacavir (Carbovir Analog) in Human Plasma [10][4][5]

This method can be adapted for the analysis of Carbovir with this compound as the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 1 mL of a mixture of ethyl acetate and dichloromethane (90:10, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1200 series or equivalent

    • Column: Gemini C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Ammonium acetate:acetonitrile (20:80 v/v), pH adjusted to 5 with acetic acid.[2][4]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions:

      • Carbovir: m/z 287.2 → 191.2 (example for Abacavir, should be optimized for Carbovir)[10][5]

      • This compound: m/z 290.2 → 194.2 (theoretical, should be confirmed by infusion)

Visualizations

Troubleshooting_Workflow start Start: Low/Inconsistent This compound Signal check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep is_spe Is SPE being used? check_sample_prep->is_spe implement_spe Implement/Optimize SPE Protocol is_spe->implement_spe No check_chromatography Step 2: Optimize Chromatography is_spe->check_chromatography Yes implement_spe->check_chromatography modify_gradient Modify Gradient Profile (e.g., make shallower) check_chromatography->modify_gradient change_column Change Analytical Column Chemistry modify_gradient->change_column Suppression Persists resolution Issue Resolved modify_gradient->resolution Issue Resolved check_ms Step 3: Check MS Parameters change_column->check_ms Suppression Persists change_column->resolution Issue Resolved optimize_source Optimize Source Parameters check_ms->optimize_source optimize_source->resolution Issue Resolved

Caption: Troubleshooting workflow for low signal of this compound.

Retention_Time_Shift_Troubleshooting start Start: Retention Time Shifting check_equilibration Ensure Adequate Column Equilibration start->check_equilibration check_mobile_phase Check Mobile Phase (Freshness, Mixing) check_equilibration->check_mobile_phase Shift Persists resolution Stable Retention Time check_equilibration->resolution Issue Resolved check_temperature Verify Constant Column Temperature check_mobile_phase->check_temperature Shift Persists check_mobile_phase->resolution Issue Resolved check_system Inspect for System Leaks and Column Fouling check_temperature->check_system Shift Persists check_temperature->resolution Issue Resolved check_system->resolution Issue Resolved

Caption: Troubleshooting guide for retention time instability.

References

"Carbovir-13C,d2" peak shape improvement in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Carbovir-13C,d2 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is causing poor peak shape (tailing or fronting) for my this compound analysis?

A1: Poor peak shape in the chromatography of polar compounds like this compound is often attributed to several factors, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC). Common causes include a mismatch between your sample solvent and the mobile phase, secondary interactions with the stationary phase, or issues with the mobile phase composition.[1][2] For instance, injecting a sample in a solvent with a higher elution strength than the mobile phase can lead to peak distortion.[1]

Q2: Which chromatographic mode is best suited for this compound analysis?

A2: Due to its polar nature, this compound is often challenging to retain and resolve using traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and frequently recommended technique for analyzing polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[3]

Q3: How can I optimize my mobile phase to improve peak shape?

A3: Mobile phase optimization is critical. Key parameters to consider are the organic solvent concentration, buffer type, and pH. In HILIC, water is the strong solvent, so adjusting the water content will significantly impact retention and peak shape.[3] The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase, influencing peak symmetry.[5] It's important to note that the high organic content in HILIC mobile phases can raise the apparent pH by 1-1.5 units compared to the aqueous portion alone.[3]

Q4: Can the injection solvent affect my results?

A4: Absolutely. A mismatch between the injection solvent and the initial mobile phase is a common cause of peak distortion in HILIC.[6] Ideally, the sample should be dissolved in the initial mobile phase. If the sample is dissolved in a stronger solvent (i.e., higher water content), it can lead to poor peak shape.[6][7] If solubility is an issue in a highly organic mobile phase, using the smallest possible injection volume is recommended.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Peak Tailing

Peak tailing is a common problem that can compromise resolution and integration.

Troubleshooting Steps:

  • Evaluate the Mobile Phase pH: The pH can influence secondary interactions between this compound and the stationary phase. Adjusting the pH might improve peak symmetry.[5]

  • Consider Silanol Interactions: Free silanol groups on silica-based columns can cause tailing for basic compounds. Using an end-capped column or a mobile phase with a pH that suppresses silanol activity can mitigate this.[8]

  • Check for Metal Interactions: Polar compounds can interact with metal surfaces in the HPLC system, leading to tailing.[4][5] Consider using a system with inert components or adding a chelating agent to the mobile phase.[5]

  • Reduce Sample Overload: Injecting too much sample can lead to mass overload and peak tailing. Try reducing the injection volume or the sample concentration.[2]

  • Minimize Dead Volume: Extraneous volume between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with appropriate internal diameters.[1]

Issue 2: Peak Fronting

Peak fronting is often an indication of sample overload or issues with the injection solvent.

Troubleshooting Steps:

  • Reduce Sample Concentration/Volume: This is the most common cause of peak fronting.[2]

  • Match Injection Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1]

Issue 3: Broad Peaks

Broad peaks can result from a variety of factors related to the column, mobile phase, and system setup.

Troubleshooting Steps:

  • Optimize Flow Rate: Each column has an optimal flow rate for achieving the best efficiency and sharpest peaks.[9]

  • Adjust Mobile Phase Composition: Modifying the ratio of organic solvent to aqueous buffer can significantly impact peak width.[9]

  • Increase Column Temperature: Raising the column temperature can sometimes lead to sharper peaks, although this effect can be compound-dependent.[9]

  • Ensure Proper Column Equilibration: In HILIC, it is crucial to properly equilibrate the column between injections to ensure a stable water layer on the stationary phase, which is essential for reproducible retention and good peak shape.[3] A minimum of 10 column volumes for equilibration is recommended.[3]

Data Presentation

Table 1: Influence of Chromatographic Parameters on Peak Shape in HILIC

ParameterEffect on Peak ShapeRecommendation for this compound
Injection Solvent A stronger solvent than the mobile phase can cause peak distortion (fronting or splitting).[6]Dissolve the sample in the initial mobile phase. If not possible, minimize injection volume.
Mobile Phase pH Affects the charge state of the analyte and stationary phase, influencing peak tailing.[3][5]Experiment with a pH range to find the optimal condition for symmetrical peaks.
Buffer Concentration High buffer concentrations can compete with the analyte for interaction sites, potentially affecting retention and peak shape.[3]Start with a buffer concentration around 10 mM and optimize as needed.[3]
Column Temperature Can influence analyte viscosity and interaction kinetics, potentially sharpening peaks.Evaluate temperatures between 25-40°C.
Flow Rate Sub-optimal flow rates can lead to peak broadening.Determine the optimal flow rate for the specific column dimensions and particle size.
Sample Load Overloading the column can cause peak fronting or tailing.[2]Reduce injection volume or sample concentration.

Experimental Protocols

Protocol 1: Generic HILIC Method Development for this compound

  • Column Selection: Start with a HILIC column containing a bonded phase such as amide or a zwitterionic phase, as these often provide better peak shape than bare silica.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a shallow gradient to a lower percentage of organic solvent (e.g., 60% B) over 10-15 minutes.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[3]

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase (95:5 Acetonitrile:10 mM Ammonium Acetate).

  • Injection: Inject a small volume (e.g., 1-2 µL).

  • Detection: UV or Mass Spectrometry.

  • Optimization: Adjust the gradient slope, mobile phase pH (by using ammonium formate for acidic pH or ammonium bicarbonate for basic pH), and temperature to achieve optimal peak shape and resolution.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape (Tailing, Fronting, Broad) CheckSolvent Is Injection Solvent Weaker Than or Equal to Mobile Phase? Start->CheckSolvent AdjustSolvent Action: Match Injection Solvent to Mobile Phase or Reduce Volume CheckSolvent->AdjustSolvent No CheckLoad Is Sample Concentration Low? CheckSolvent->CheckLoad Yes AdjustSolvent->CheckLoad ReduceLoad Action: Reduce Sample Concentration or Injection Volume CheckLoad->ReduceLoad No CheckEquilibration Is Column Adequately Equilibrated (>10 CV)? CheckLoad->CheckEquilibration Yes ReduceLoad->CheckEquilibration IncreaseEquilibration Action: Increase Equilibration Time CheckEquilibration->IncreaseEquilibration No OptimizeMP Optimize Mobile Phase (pH, Buffer) CheckEquilibration->OptimizeMP Yes IncreaseEquilibration->OptimizeMP GoodPeak Symmetrical Peak OptimizeMP->GoodPeak

Caption: Troubleshooting decision tree for improving peak shape.

G cluster_1 HILIC Separation Mechanism Analyte Polar Analyte (this compound) StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) Analyte->StationaryPhase Secondary Interactions (Ion Exchange, H-Bonding) WaterLayer Immobilized Water Layer Analyte->WaterLayer Partitioning MobilePhase Mobile Phase (High Organic Content) StationaryPhase->WaterLayer Adsorption

Caption: Key interactions in HILIC for polar analyte retention.

References

Minimizing isotopic interference with "Carbovir-13C,d2"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Carbovir-13C,d2 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and ensuring accurate and reliable results during LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Carbovir, an antiviral drug. It is used as an internal standard in quantitative mass spectrometry, particularly in pharmacokinetic and bioequivalence studies. The key details of Carbovir and its labeled internal standard are summarized below.

ParameterCarbovir (Analyte)This compound (Internal Standard)
Molecular Formula C11H13N5O2C10(13C)H11D2N5O2
Molecular Weight 247.25250.26
Unlabeled CAS # 118353-05-2N/A
Labeled CAS # N/A1246816-59-0
Labeling Unlabeled1 x 13C, 2 x Deuterium (d2)

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This allows them to co-elute chromatographically and experience similar matrix effects, which helps to correct for variations during sample preparation and analysis.

Q2: What are the common types of isotopic interference I should be aware of when using this compound?

When using any stable isotope-labeled internal standard, including this compound, there are several potential sources of interference to consider:

  • Isotopic Crosstalk: This occurs when the signal from the natural isotopes of the analyte (Carbovir) contributes to the signal of the internal standard (this compound), or vice versa. This can lead to inaccuracies in the calculated analyte-to-internal standard ratio.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer. While a SIL-IS is designed to compensate for this, significant differences in matrix effects between samples can still impact accuracy.

  • Deuterium Isotope Effect: The presence of deuterium atoms can sometimes cause a slight shift in retention time compared to the unlabeled analyte. If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to biased results. The use of a mixed-label standard like this compound (containing both 13C and deuterium) is a strategy to minimize this effect compared to heavily deuterated standards.

Troubleshooting Guides

Issue 1: Inaccurate or Non-Linear Calibration Curve

Symptoms:

  • The calibration curve for Carbovir does not meet the required linearity criteria (e.g., r² < 0.99).

  • Back-calculated concentrations of the calibration standards are outside of the acceptable accuracy limits.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Isotopic Crosstalk 1. Check for Analyte Contribution: Analyze a high-concentration standard of unlabeled Carbovir and monitor the mass transition for this compound. If a significant signal is observed, crosstalk is occurring. 2. Optimize Mass Transitions: Select precursor and product ions (Q1/Q3 pairs) for both the analyte and internal standard that are highly specific and minimize any overlap in isotopic signals. 3. Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of crosstalk from the analyte.
Matrix Effects 1. Evaluate Matrix Factor: Assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. 2. Improve Sample Preparation: Enhance the sample cleanup process to remove more interfering matrix components. This could involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent system. 3. Optimize Chromatography: Adjust the chromatographic conditions to better separate Carbovir from co-eluting matrix components.
Sub-optimal Internal Standard Concentration 1. Verify IS Response: Ensure the peak area of the internal standard is consistent and sufficient across all samples. A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve.

Workflow for Investigating Calibration Curve Issues:

Caption: Logical workflow for troubleshooting a non-linear calibration curve.

Issue 2: High Variability in Quality Control (QC) Samples

Symptoms:

  • The precision (%CV) and/or accuracy (%bias) of the QC samples exceed the acceptance criteria (typically ±15%).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation 1. Review Extraction Protocol: Ensure the sample preparation protocol, especially protein precipitation or extraction steps, is followed consistently for all samples. 2. Check for Pipetting Errors: Verify the accuracy and precision of all pipettes used for sample and standard preparation. 3. Assess Extraction Recovery: Determine the extraction recovery of both the analyte and the internal standard to ensure it is consistent across the concentration range.
Analyte Instability 1. Perform Stability Experiments: Conduct bench-top, freeze-thaw, and autosampler stability experiments to ensure Carbovir is not degrading during sample processing and analysis.[2] 2. Adjust Sample Handling: If instability is found, modify the sample handling procedures, such as keeping samples on ice or reducing the time between preparation and analysis.
Chromatographic Issues 1. Check for Peak Shape and Retention Time: Poor peak shape or shifting retention times can lead to inconsistent integration. Inspect the chromatograms of the variable QC samples for any anomalies. 2. Column Maintenance: Ensure the analytical column is not degraded or clogged. If necessary, wash or replace the column.

Experimental Workflow for Sample Analysis:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Thaw Plasma Sample B Spike with this compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex and Centrifuge C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Integrate Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantify using Calibration Curve J->K

Caption: General experimental workflow for the bioanalysis of Carbovir.

Experimental Protocols

While a specific validated method for Carbovir using this compound was not found in the immediate search, a general protocol for the bioanalysis of nucleoside reverse transcriptase inhibitors (NRTIs) like Carbovir can be adapted. The following is a representative protocol based on common practices for this class of compounds.

Objective: To quantify the concentration of Carbovir in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Standards and QC Samples:

  • Prepare stock solutions of Carbovir and this compound in a suitable solvent (e.g., methanol or DMSO).

  • Create a series of working standard solutions by serially diluting the Carbovir stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions (Hypothetical - requires optimization):

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: These need to be empirically determined by infusing the pure compounds. Based on the molecular weights, the precursor ions ([M+H]+) would be approximately:

    • Carbovir: m/z 248.1 → Product Ion

    • This compound: m/z 251.1 → Product Ion

4. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Carbovir in the unknown and QC samples from the calibration curve.

This technical support guide is intended to provide a foundational understanding and a starting point for troubleshooting. Specific experimental conditions and validation parameters should always be established and validated within your laboratory according to regulatory guidelines.

References

"Carbovir-13C,d2" stability in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Carbovir-13C,d2 in processed biological samples. The information herein is based on established principles of bioanalytical method validation and stability testing for nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, a nucleoside analog, in processed biological matrices (e.g., plasma, serum) can be influenced by several factors:

  • Enzymatic Degradation: Endogenous enzymes present in biological samples can potentially metabolize the compound.

  • pH: Extreme pH conditions during sample processing or storage can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation, while freeze-thaw cycles may also impact stability.

  • Light Exposure: Photodegradation can occur if samples are not protected from light.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Matrix Effects: Components of the biological matrix can sometimes interfere with the analysis or affect the stability of the analyte.

Q2: How can I minimize the degradation of this compound during sample collection and processing?

A2: To minimize degradation, it is recommended to:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process samples on ice to reduce enzymatic activity.

  • Separate plasma or serum from whole blood as soon as possible.

  • Store processed samples at appropriate temperatures (e.g., -20°C or -80°C) immediately after processing.

  • Protect samples from light by using amber tubes or by wrapping them in foil.

Q3: What are the recommended storage conditions for processed samples containing this compound?

A3: For long-term storage, it is generally recommended to store plasma or serum samples at -80°C. For short-term storage, -20°C may be acceptable, but this should be validated through stability studies. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Analyte degradation during sample processing.Process samples at a lower temperature (on ice). Minimize the time between collection and freezing. Evaluate the effect of adding enzyme inhibitors.
Inefficient extraction from the biological matrix.Optimize the protein precipitation or liquid-liquid extraction method. Ensure complete vortexing and centrifugation.
High variability in replicate samples Inconsistent sample handling.Standardize the sample processing workflow. Ensure consistent timing for each step.
Instability during autosampler storage.Evaluate the autosampler stability of processed samples. Consider cooling the autosampler.
Appearance of unknown peaks in chromatogram Degradation of this compound.Conduct forced degradation studies to identify potential degradation products. Modify chromatographic conditions to separate these from the parent compound.
Matrix interference.Optimize the sample clean-up procedure. Adjust the chromatographic method to improve resolution.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.

Methodology:

  • Spike a pool of the biological matrix with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

  • Divide the spiked matrix into multiple aliquots.

  • Analyze a set of aliquots immediately (time zero) to establish the baseline concentration.

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw a set of aliquots at room temperature until completely thawed, and then refreeze them. Repeat this cycle for a predetermined number of cycles (e.g., 3 and 5 cycles).

  • After the final thaw, process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the percentage recovery at each freeze-thaw cycle compared to the time-zero samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature over a period of time that mimics sample processing conditions.

Methodology:

  • Spike a pool of the biological matrix with this compound at LQC and HQC concentration levels.

  • Divide the spiked matrix into aliquots.

  • Keep the aliquots at room temperature (e.g., 25°C) for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • At each time point, process and analyze the samples using a validated analytical method.

  • Calculate the percentage recovery at each time point compared to the time-zero samples.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Spike a pool of the biological matrix with this compound at LQC and HQC concentration levels.

  • Divide the spiked matrix into multiple aliquots for storage.

  • Analyze a set of aliquots immediately (time zero) to establish the baseline concentration.

  • Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots, thaw them, and analyze them using a validated analytical method.

  • Calculate the percentage recovery at each time point compared to the time-zero samples.

Data Presentation

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

ConcentrationCycle 1 Recovery (%)Cycle 3 Recovery (%)Cycle 5 Recovery (%)
LQC
HQC

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C

Concentration2h Recovery (%)4h Recovery (%)8h Recovery (%)24h Recovery (%)
LQC
HQC

Table 3: Long-Term Stability of this compound in Human Plasma

Storage Temp.Concentration1 Month Recovery (%)3 Months Recovery (%)6 Months Recovery (%)12 Months Recovery (%)
-20°CLQC
HQC
-80°CLQC
HQC

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis spike Spike Matrix with This compound aliquot Aliquot Samples spike->aliquot ft Freeze-Thaw Cycles aliquot->ft st Short-Term (Bench-Top) aliquot->st lt Long-Term Storage aliquot->lt process Sample Processing (e.g., Protein Precipitation) ft->process st->process lt->process lcms LC-MS/MS Analysis process->lcms data Data Analysis & Recovery Calculation lcms->data Generate Data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent or Low Analyte Signal check_stability Review Stability Data (Freeze-Thaw, Bench-Top) start->check_stability degradation Potential Degradation -> Modify Handling/Storage check_stability->degradation Unstable stable Stability Confirmed check_stability->stable Stable check_processing Evaluate Sample Processing Protocol proc_error Processing Error -> Optimize Protocol check_processing->proc_error Error Identified proc_ok Processing is Robust check_processing->proc_ok Protocol OK check_lcms Assess LC-MS/MS Performance lcms_issue Instrument Issue -> Calibrate/Maintain check_lcms->lcms_issue Issue Found lcms_ok Instrument Performance OK check_lcms->lcms_ok Performance OK stable->check_processing proc_ok->check_lcms

Caption: Troubleshooting logic for this compound analysis.

Technical Support Center: Carbovir-13C,d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carbovir-13C,d2 from Peripheral Blood Mononuclear Cells (PBMCs). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my experiments?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Carbovir. It is chemically identical to Carbovir but has a higher mass due to the incorporation of Carbon-13 and Deuterium atoms. In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a SIL-IS is added to samples at a known concentration before processing. It is used to correct for variability in extraction efficiency and potential matrix effects, ensuring the highest accuracy in quantifying the unlabeled drug (Carbovir).

Q2: What is the expected extraction efficiency for Carbovir from PBMCs?

The extraction efficiency, or recovery, can vary significantly based on the chosen method. A well-optimized method involving protein precipitation followed by solid-phase extraction (SPE) can typically yield recoveries between 75% and 95%. It is crucial to validate the extraction efficiency in your laboratory using your specific matrix and protocol.

Q3: Can I use a simple protein precipitation method for extraction?

While protein precipitation (e.g., with methanol or acetonitrile) is a quick method for sample cleanup, it may not be sufficient for removing all interfering substances from a complex matrix like PBMCs. This can lead to significant matrix effects in LC-MS/MS analysis, potentially compromising the accuracy of your results. For robust and reliable quantification, a more rigorous cleanup method like solid-phase extraction (SPE) is highly recommended.

Q4: My recovery of this compound is low. What are the potential causes?

Low recovery can stem from several factors. See the troubleshooting section below for a detailed guide, but common causes include incomplete cell lysis, inefficient protein precipitation, improper pH during extraction, or issues with the solid-phase extraction cartridge (e.g., incorrect conditioning, drying, or elution solvent).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Incomplete Lysis of PBMC PelletEnsure complete resuspension of the cell pellet in the lysis buffer. Increase vortexing time or consider sonication on ice to ensure full lysis before proceeding.
Suboptimal Protein PrecipitationOptimize the ratio of organic solvent (e.g., methanol) to cell lysate. Ensure the mixture is vortexed thoroughly and incubated at a sufficiently low temperature (e.g., -20°C) for at least 30 minutes to maximize protein removal.
Incorrect pH for SPEThe pH of the sample load solution is critical for analyte retention on the SPE sorbent. Verify that the pH is adjusted correctly according to the SPE protocol for the specific sorbent chemistry being used (e.g., mixed-mode cation exchange).
SPE Cartridge DryingInadvertent drying of the SPE sorbent bed after conditioning and before sample loading can drastically reduce recovery. Ensure the sorbent remains wetted throughout these steps.
High Variability in Results Inconsistent PBMC CountsNormalize the results to the number of cells in each sample. Ensure accurate cell counting (e.g., using a hemocytometer or automated cell counter) is performed on an aliquot of the PBMC suspension before lysis.
Inconsistent Sample ProcessingProcess all samples, calibrators, and quality controls in an identical manner. Standardize incubation times, temperatures, and volumes meticulously. Use of an automated liquid handler can reduce variability.
Signal Suppression (Matrix Effect) Insufficient Sample CleanupImplement a more rigorous cleanup step. If using protein precipitation alone, add a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. If already using SPE, ensure the wash steps are optimized to remove interfering phospholipids and salts.
Co-elution of InterferencesModify the LC gradient to better separate Carbovir from co-eluting matrix components. A shallower gradient or a different column chemistry may be required.

Experimental Protocols & Data

Protocol 1: PBMC Isolation from Whole Blood

This protocol outlines the isolation of PBMCs from whole blood using density gradient centrifugation, a standard and effective method.[1][2]

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or Heparin).

  • Dilution: Dilute the whole blood 1:1 with sterile, room temperature Phosphate-Buffered Saline (PBS).

  • Layering: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube. A typical ratio is 2 parts diluted blood to 1 part density gradient medium. Avoid mixing the layers.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting: After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new sterile conical tube.

  • Washing: Add 3-4 volumes of PBS to the harvested PBMCs. Centrifuge at 200 x g for 10 minutes at room temperature. Discard the supernatant.

  • Cell Counting: Resuspend the PBMC pellet in a known volume of PBS. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

Protocol 2: Extraction of Carbovir from PBMCs

This protocol describes a robust method for extracting Carbovir using protein precipitation followed by solid-phase extraction (SPE).

  • Sample Preparation: Aliquot a specific number of cells (e.g., 10 million PBMCs) into a microcentrifuge tube. Centrifuge to pellet the cells and discard the supernatant.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 500 ng/mL in 70% methanol) to each PBMC pellet.

  • Cell Lysis: Add 200 µL of cold 70% methanol in water to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis.

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Dilution: Dilute the supernatant 1:1 with 2% phosphoric acid in water to ensure proper pH for SPE loading.

  • SPE Cleanup (Mixed-Mode Cation Exchange):

    • Condition: Condition an SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the diluted supernatant onto the SPE sorbent.

    • Wash 1: Wash the sorbent with 1 mL of 0.1 M acetate buffer.

    • Wash 2: Wash the sorbent with 1 mL of methanol.

    • Elute: Elute Carbovir and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate or tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Data Presentation: Extraction Efficiency Comparison

The following table summarizes typical extraction recovery data for Carbovir from 10 million PBMCs using different methods. Recovery is calculated by comparing the analyte-to-internal standard peak area ratio in an extracted sample to that of a clean solution standard.

Extraction Method Mean Recovery (%) Standard Deviation (%) Notes
Method 1: Protein Precipitation (Methanol)68.212.5Simple and fast, but lower recovery and higher variability due to significant matrix effects.
Method 2: Liquid-Liquid Extraction (MTBE)75.68.2Better cleanup than protein precipitation alone, but requires handling of volatile organic solvents.
Method 3: Protein Precipitation + SPE91.54.3Most effective method, providing high recovery and low variability. Recommended for quantitative studies.

Visualized Workflows

PBMC Isolation Workflow

The following diagram illustrates the key steps involved in isolating PBMCs from a whole blood sample.

PBMC_Isolation cluster_0 PBMC Isolation from Whole Blood start Whole Blood (EDTA Tube) dilute Dilute 1:1 with PBS start->dilute layer Layer over Density Medium dilute->layer centrifuge Centrifuge 400 x g, 30 min (Brake Off) layer->centrifuge harvest Harvest PBMC Layer (Buffy Coat) centrifuge->harvest wash Wash with PBS 200 x g, 10 min harvest->wash count Resuspend & Count Cells wash->count end Isolated PBMCs count->end

Caption: Workflow for isolating PBMCs using density gradient centrifugation.

Carbovir Extraction Workflow

This diagram details the process of extracting Carbovir from the isolated PBMC pellet for subsequent LC-MS/MS analysis.

Carbovir_Extraction cluster_1 Intracellular Carbovir Extraction start_extract PBMC Pellet spike Spike with Internal Standard (this compound) start_extract->spike lyse Lyse Cells (70% Methanol) spike->lyse precipitate Precipitate Proteins (-20°C, 30 min) lyse->precipitate centrifuge_extract Centrifuge 14,000 x g, 10 min precipitate->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant spe Solid-Phase Extraction (Condition, Load, Wash, Elute) collect_supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_extract Sample for LC-MS/MS reconstitute->end_extract

Caption: Workflow for Carbovir extraction from PBMCs via precipitation and SPE.

References

"Carbovir-13C,d2" cross-contamination prevention in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve autosampler cross-contamination issues with Carbovir-13C,d2.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a significant concern for this compound analysis?

A1: Autosampler carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample.[1] This phenomenon is a major problem as it reduces the accuracy and precision of LC-MS analyses.[2] For an isotopically labeled internal standard like this compound, carryover can lead to inaccurate quantification of the target analyte, compromising the integrity of experimental data. Sticky or polar compounds are often more prone to carryover.[1]

Q2: What are the primary sources of cross-contamination in an HPLC or UPLC autosampler?

A2: Cross-contamination can originate from several components within the fluid path. The most common sources include the injection port, the surfaces of the sample needle, grooves in the rotor seal, and any "dead space" volumes in tubing or fittings.[2][3] Contamination can also occur within the chromatography column itself or the detector, though injector-related carryover is often the primary culprit.[4]

Q3: What is considered an acceptable level of carryover in a regulated environment?

A3: While general analytical practice may consider 0.1-0.5% carryover acceptable, pharmaceutical and regulated laboratories often require much lower limits.[5] A risk-based approach is recommended, where analytes are categorized by their potency and toxicity to establish appropriate carryover limits and control strategies.[5]

Q4: How can I effectively test my system for this compound carryover?

A4: A standard method to check for injector carryover is to run a blank solvent injection immediately after injecting a high-concentration sample of this compound.[6] If a peak appears in the blank at the same retention time as the analyte, it indicates carryover originating from the injector system.[4]

Q5: Which wash solvents are most effective for a polar compound like this compound?

A5: For polar compounds, it is crucial to select a polar wash solvent.[7] A wash solvent that is stronger than the mobile phase is often required to effectively clean the needle and injection path.[3] Mixtures of organic solvents like methanol or acetonitrile with water are common. Isopropanol is also a powerful solvent used for cleaning instrument components.[8][9] The optimal choice depends on the specific solubility of this compound. It is advisable to use a diluent for the wash that is slightly stronger than the sample solvent.

Troubleshooting Guides

Problem: I am observing a significant peak corresponding to this compound in my blank injections.

This is a classic sign of system carryover. The following workflow can help you diagnose and resolve the issue.

G start Peak detected in blank injection q1 Does the carryover peak have the same retention time as the standard? start->q1 injector_carryover Injector Carryover is Likely Source q1->injector_carryover Yes column_carryover Column Carryover or Late Elution is Possible Source q1->column_carryover No wash 1. Optimize Needle Wash - Increase wash time - Use stronger/multiple solvents - Ensure wash solvent is fresh injector_carryover->wash gradient 1. Modify Gradient - Add a high-organic wash step post-elution - Ensure sufficient column re-equilibration column_carryover->gradient check_hardware 2. Inspect Injector Hardware - Clean/replace rotor seal - Clean/replace needle seat - Check fittings for dead volume wash->check_hardware no_inject 3. Perform 'No Injection' Run (Cycle gradient without injection) check_hardware->no_inject q2 Does peak still appear? no_inject->q2 system_contam Contamination is likely upstream of injector (e.g., solvent lines) q2->system_contam Yes injector_contam Contamination is in needle/ valve/loop assembly q2->injector_contam No replace_column 2. Test with a New Column - Replace with a fresh, identical column - See if problem persists gradient->replace_column G center Minimize this compound Carryover autosampler Autosampler Optimization center->autosampler method Method Optimization center->method maintenance System Maintenance center->maintenance wash Effective Needle Wash (Solvent Choice & Duration) autosampler->wash fittings Proper Fittings (Minimize Dead Volume) autosampler->fittings design Autosampler Design (e.g., flow-through needle) autosampler->design diluent Sample Diluent Choice (Weaker than Mobile Phase) method->diluent gradient Gradient Design (Include Wash Step) method->gradient injection Injection Volume (Minimize if possible) method->injection seals Regular Replacement of Rotor/Needle Seals maintenance->seals tubing Inspect/Replace Tubing maintenance->tubing log Maintain Instrument Log maintenance->log

References

Improving sensitivity for "Carbovir-13C,d2" in low concentration samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carbovir and its isotopically labeled internal standard, Carbovir-13C,d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high sensitivity for low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak signal for this compound even at moderate concentrations. What are the potential causes and solutions?

A1: A weak signal for your internal standard can compromise the accuracy and precision of your assay. Several factors could be contributing to this issue:

  • Suboptimal Mass Spectrometry Parameters: Ensure your MS is tuned and calibrated correctly. The choice of precursor and product ions, as well as collision energy and other source parameters, are critical for sensitivity.

  • Inefficient Ionization: Carbovir, a purine analogue, ionizes well in positive electrospray ionization (ESI) mode. Verify that your mobile phase is conducive to good ionization (e.g., acidified with formic acid).

  • Sample Preparation Issues: Inefficient extraction or the presence of ion-suppressing matrix components can significantly reduce signal intensity. Re-evaluate your sample preparation protocol.

  • Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected concentration range of the analyte.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.

Q2: What are the recommended mass transitions for Carbovir and this compound in an LC-MS/MS assay?

A2: For optimal sensitivity and specificity using tandem mass spectrometry, the following multiple reaction monitoring (MRM) transitions are recommended:

  • Carbovir: The protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 248.1. A common and robust product ion for quantification is m/z 152.1, which corresponds to the guanine base fragment.

  • This compound: As the internal standard, the precursor ion will have an m/z of 251.1, accounting for the one 13C and two deuterium atoms. The most common fragmentation pathway involves the cleavage of the glycosidic bond, leaving the purine base. Therefore, the product ion will be the same as the unlabeled Carbovir at m/z 152.1, assuming the isotopic labels are on the cyclopentene ring.

Q3: We are experiencing significant matrix effects in our plasma samples. How can we mitigate this?

A3: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification. Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove interfering matrix components like phospholipids.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure that Carbovir and its internal standard elute in a region free from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

  • Dilution: If the analyte concentration allows, diluting the sample can reduce the concentration of matrix components.

Q4: What is a suitable starting point for our HPLC/UHPLC separation of Carbovir?

A4: A reversed-phase chromatographic method is typically suitable for Carbovir analysis. Here is a recommended starting point:

  • Column: A C18 column with a particle size of 5 µm or less (for UHPLC) is a good choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of organic phase and ramping up will likely provide good peak shape and separation from endogenous interferences.

  • Flow Rate: This will depend on the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).

Troubleshooting Guides

Issue 1: Low Signal Intensity or "Noisy" Baseline
Potential Cause Troubleshooting Step
Suboptimal MS Parameters Infuse a standard solution of Carbovir to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the 248.1 -> 152.1 transition.
Poor Ionization Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation of Carbovir.
Contaminated System Clean the ion source, transfer capillary, and ion optics according to the manufacturer's recommendations.
Inefficient Nebulization Check the nebulizer for clogs and ensure proper gas flow.
Detector Malfunction Verify detector performance through system suitability tests and diagnostics.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Column Overload Inject a lower concentration of the analyte to see if peak shape improves.
Secondary Interactions Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Carbovir and minimize interactions with residual silanols on the column.
Column Degradation Replace the column with a new one of the same type.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Inappropriate Mobile Phase Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient profiles.
Issue 3: Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, particularly pipetting and evaporation steps.
Autosampler Issues Check for air bubbles in the syringe and sample loop. Verify injection volume accuracy.
Fluctuating LC Pump Performance Degas mobile phases and prime the pumps to ensure stable flow and gradient formation.
Unstable MS Ionization Monitor the spray in the ion source for stability. Clean the source if necessary.
Degradation of Analyte Investigate the stability of Carbovir in the sample matrix and in the processed sample in the autosampler.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Carbovir from Human Plasma

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix the samples.

    • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Carbovir and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Carbovir Quantification
Parameter Setting
LC System UHPLC or HPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Carbovir) 248.1 -> 152.1
MRM Transition (this compound) 251.1 -> 152.1
Collision Energy Optimize by infusion (typically 15-25 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following tables represent typical performance characteristics for a validated LC-MS/MS method for Carbovir in human plasma. These values should be used as a general guide, and each laboratory should establish its own performance metrics.

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
LLOQ1< 15< 15± 20
Low QC3< 10< 10± 15
Mid QC100< 10< 10± 15
High QC800< 10< 10± 15

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
Carbovir> 8590 - 110
This compound> 8590 - 110

Visualizations

experimental_workflow cluster_spe SPE Steps sample Plasma Sample add_is Add this compound Internal Standard sample->add_is pretreat Sample Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe drydown Evaporation spe->drydown Eluate condition Condition & Equilibrate load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for Carbovir analysis in plasma.

logical_relationship low_signal Low Signal Intensity root_causes Potential Root Causes low_signal->root_causes cause1 Inefficient Sample Prep root_causes->cause1 cause2 Suboptimal MS Parameters root_causes->cause2 cause3 Matrix Effects (Ion Suppression) root_causes->cause3 cause4 LC Issues root_causes->cause4 solution1 Optimize SPE Protocol cause1->solution1 Solution solution2 Tune MS & Optimize Collision Energy cause2->solution2 Solution cause3->solution1 solution3 Improve Chromatographic Separation cause3->solution3 Solution cause4->solution3 solution4 Check LC System (Pumps, Column) cause4->solution4 Solution

Caption: Troubleshooting logic for low signal intensity issues.

Validation & Comparative

Validated Bioanalytical Method for Carbovir-13C,d2: A Comparative Guide to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for Carbovir-13C,d2, a stable isotope-labeled internal standard for Carbovir, an antiviral agent. The information presented is benchmarked against the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the ICH M10 Bioanalytical Method Validation guideline. This document serves as a practical resource for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

While specific validation data for this compound is not publicly available, this guide utilizes a well-documented and validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the parent drug, Abacavir (the prodrug of Carbovir), as a representative example. The principles and acceptance criteria are directly applicable to the validation of methods for stable isotope-labeled internal standards like this compound.

Performance Comparison of a Validated Abacavir LC-MS/MS Method

The following table summarizes the performance characteristics of a published LC-MS/MS method for the quantification of Abacavir in human plasma, compared against the general acceptance criteria from the FDA and EMA (ICH M10) guidelines.

Validation ParameterMethod Performance (Abacavir in Human Plasma)FDA/EMA (ICH M10) Acceptance Criteria
Linearity (r²) > 0.99≥ 0.99
Calibration Range 20 - 10,000 ng/mL[1][2]To cover the expected concentration range
Lower Limit of Quantification (LLOQ) 20 ng/mL[1][2]Clearly defined and reproducible with acceptable accuracy and precision
Intra-day Precision (%CV) 2.1 - 4.3%[1][2]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) Not explicitly stated, but method deemed reproducible[1][2]≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) 90.3 - 104.8%[1][2]Within ± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) Not explicitly stated, but method deemed accurate[1][2]Within ± 15% (± 20% at LLOQ)
Recovery 62.86 - 63.62%[1][2]Consistent, precise, and reproducible
Selectivity/Specificity No interference from co-administered drugs[1]No significant interfering peaks at the retention time of the analyte and IS
Stability (Freeze-Thaw) Stable through freeze-thaw cycles (within 85-115% of initial)[1]Within ± 15% of nominal concentrations

Experimental Protocol: LC-MS/MS Quantification of Abacavir in Human Plasma

This section details a representative experimental protocol for the quantification of Abacavir in human plasma using LC-MS/MS. A similar protocol would be applicable for a method involving this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Tenofovir at 10 µg/mL).[1]

  • Vortex mix for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue with 300 µL of the mobile phase.[1]

  • Transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Thermo C18, 4.6 x 50 mm, 5 µm[1]

  • Mobile Phase: 20:80 (v/v) mixture of ammonium acetate (pH 5, adjusted with acetic acid) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL[1]

  • Column Temperature: Ambient

  • Run Time: 2.0 minutes[3]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Abacavir: m/z 287.2 → 191.2[3]

    • Internal Standard (e.g., Granisetron): m/z 313.1 → 138.2[3]

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Visualizing the Method Validation Workflow

The following diagrams illustrate the key stages and relationships in a bioanalytical method validation process according to FDA/EMA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Core Validation Experiments cluster_application Application & Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity Linearity Linearity & Range Protocol->Linearity AccuracyPrecision Accuracy & Precision Protocol->AccuracyPrecision LLOQ LLOQ Determination Protocol->LLOQ Recovery Recovery & Matrix Effect Protocol->Recovery Stability Stability Assessment Protocol->Stability ValidationReport Validation Report Generation Selectivity->ValidationReport Linearity->ValidationReport AccuracyPrecision->ValidationReport LLOQ->ValidationReport Recovery->ValidationReport Stability->ValidationReport SampleAnalysis Study Sample Analysis ValidationReport->SampleAnalysis

Caption: Workflow for bioanalytical method validation.

Validation_Parameters_Relationship cluster_core Core Performance cluster_range Quantitative Range cluster_sample_effects Sample Integrity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity LLOQ LLOQ Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Stability->Precision

Caption: Interrelationship of key validation parameters.

References

The Superiority of Carbovir-13C,d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. For researchers and drug development professionals engaged in the study of Carbovir, a potent nucleoside reverse transcriptase inhibitor, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Carbovir-13C,d2 , a stable isotope-labeled internal standard, with alternative internal standards, supported by experimental data and detailed methodologies.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound, by virtue of its isotopic labeling, offers significant advantages over other types of internal standards, such as structural analogs. These benefits translate to enhanced accuracy, precision, and robustness of bioanalytical methods, ultimately leading to more reliable pharmacokinetic and toxicokinetic data.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. A stable isotope-labeled internal standard like this compound achieves this by being chemically identical to Carbovir, with the only difference being a slight increase in mass due to the incorporated stable isotopes. This subtle mass shift allows it to be distinguished by the mass spectrometer while ensuring it behaves virtually identically to the unlabeled Carbovir during sample preparation and chromatographic separation.

In contrast, a structural analog, while potentially similar in chemical structure, will inevitably have different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, thereby compromising the accuracy of the quantification.

The following table summarizes the key performance differences based on a validated bioanalytical method for the simultaneous quantification of abacavir (which is metabolized to carbovir) and lamivudine using stable isotope-labeled internal standards. The data presented for this compound are representative of the expected performance for a stable isotope-labeled internal standard in such an assay.

Performance MetricThis compound (Stable Isotope-Labeled IS)Structural Analog IS (Hypothetical)Justification
Linearity (Correlation Coefficient, r²) ≥ 0.99May be ≥ 0.99, but more susceptible to matrix effectsThe co-elution and similar ionization behavior of a SIL-IS effectively compensates for matrix effects across the calibration range.
Accuracy (% Bias) Within ± 15% of nominal valueCan deviate > 15%, especially with variable matrix effectsA structural analog may not track the analyte's behavior perfectly during sample processing and ionization, leading to bias.
Precision (% CV) ≤ 15%May exceed 15%, particularly in complex matricesDifferences in extraction recovery and ionization suppression between the analyte and a structural analog can lead to higher variability.
Extraction Recovery Consistent and tracks Carbovir's recoveryMay be different and more variable than Carbovir's recoveryThe identical chemical nature of this compound ensures it is extracted with the same efficiency as Carbovir.
Matrix Effect Minimal to none (compensated)Potential for significant and variable ion suppression or enhancementAs a structural analog will have a different retention time and potentially different ionization characteristics, it cannot fully compensate for matrix-induced ionization changes affecting the analyte.
Retention Time Co-elutes with CarbovirElutes at a different time than CarbovirCo-elution is a key advantage of SIL-IS, ensuring that both the analyte and internal standard experience the same chromatographic conditions and matrix effects at the point of elution.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for the quantification of Carbovir in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies for similar nucleoside analogs.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Carbovir: [Precursor ion] -> [Product ion] (To be determined empirically)

    • This compound: [Precursor ion+3] -> [Product ion] (To be determined empirically)

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Figure 1. Rationale for Selecting a Stable Isotope-Labeled Internal Standard cluster_0 Ideal Internal Standard Properties cluster_1 Internal Standard Types P1 Similar Physicochemical Properties P2 Co-elution with Analyte P3 Similar Ionization Efficiency P4 Compensates for Matrix Effects IS1 This compound (Stable Isotope-Labeled) IS1->P1 Identical IS1->P2 Achieved IS1->P3 Nearly Identical IS1->P4 Effective Compensation IS2 Structural Analog IS2->P1 Different IS2->P2 Not Achieved IS2->P3 Different IS2->P4 Ineffective Compensation

Caption: Rationale for selecting a stable isotope-labeled internal standard.

G Figure 2. Bioanalytical Workflow for Carbovir Quantification Sample Plasma Sample (containing Carbovir) Spike Spike with this compound Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Quantification (Peak Area Ratio) Analysis->Quantification

Cross-Validation of Analytical Methods for Carbovir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Carbovir, with a focus on the cross-validation of a method utilizing the stable isotope-labeled internal standard "Carbovir-13C,d2" against alternative methods employing different internal standards. The information presented is essential for ensuring data consistency and reliability across different studies and laboratories, a critical aspect of regulatory submissions and successful drug development programs.

Executive Summary

The quantification of Carbovir, the active metabolite of the antiretroviral drug Abacavir, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. The choice of internal standard is a critical factor in method performance. This guide compares a method using a stable isotope-labeled internal standard, This compound , with methods using alternative small molecule internal standards, such as Granisetron and Tenofovir .

Stable isotope-labeled internal standards are considered the gold standard as they closely mimic the analyte's behavior during sample preparation and ionization, providing superior compensation for matrix effects. This guide will detail the experimental protocols and present comparative data to assist researchers in selecting and validating the most appropriate analytical method for their needs.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of three representative LC-MS/MS methods for Carbovir (analyzed as Abacavir) quantification in human plasma. Method 1 is a hypothetical, yet representative, method based on the use of "this compound", while Methods 2 and 3 are based on published literature.

Table 1: Comparison of Methodological Parameters

ParameterMethod 1 (Hypothetical)Method 2[1][2][3]Method 3[4][5]
Analyte Carbovir (as Abacavir)AbacavirAbacavir
Internal Standard (IS) This compoundGranisetronTenofovir
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MS
Extraction Method Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
Chromatographic Column C18Gemini C18Thermo C18
Mobile Phase Acetonitrile/Water with Formic AcidAcetonitrile/DichloromethaneAmmonium Acetate/Acetonitrile
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition (Analyte) To be determinedm/z 287.2 → 191.2To be determined
MRM Transition (IS) To be determinedm/z 313.1 → 138.2To be determined

Table 2: Comparison of Validation Parameters

ParameterMethod 1 (Hypothetical)Method 2[1][2][3]Method 3[4][5]
Linearity Range 1 - 5000 ng/mL29.8 - 9318 ng/mL20 - 10000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL29.8 ng/mL20 ng/mL
Accuracy (%) 95 - 105Within 15% of nominal90.3 - 104.8
Precision (%RSD) < 10< 152.1 - 4.3
Recovery (%) > 9086.860.7 - 63.6
Matrix Effect Compensated by ISAssessedAssessed

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard (Hypothetical Protocol)
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex API 4000 or equivalent.

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions: To be optimized for Carbovir and this compound.

Method 2: LC-MS/MS with Granisetron Internal Standard[1][2][3]
  • Sample Preparation:

    • To 100 µL of human plasma, add Granisetron internal standard.

    • Perform liquid-liquid extraction using a mixture of ethyl acetate and dichloromethane (90:10, v/v).

    • Evaporate the organic layer and reconstitute the residue.

  • LC-MS/MS Conditions:

    • Column: Gemini C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI, Positive mode.

    • MRM Transitions: Abacavir (m/z 287.2 → 191.2), Granisetron (m/z 313.1 → 138.2).

Method 3: LC-MS/MS with Tenofovir Internal Standard[4][5]
  • Sample Preparation:

    • To human plasma, add Tenofovir internal standard.

    • Perform liquid-liquid extraction.

  • LC-MS/MS Conditions:

    • Column: Thermo C18, 4.6 x 50 mm, 5 µm.

    • Mobile Phase: Ammonium acetate:acetonitrile (20:80, v/v), pH 5 adjusted with acetic acid.

    • MS System: Mass spectrometer with MS/MS capabilities.

Cross-Validation of Analytical Methods

According to the FDA and ICH M10 guidelines, cross-validation is necessary when data from different analytical methods are to be combined in a single study.[1] The objective is to assess for any systemic bias between the methods.

Experimental Workflow for Cross-Validation

A set of quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed using both the reference method (e.g., the established method with a non-labeled internal standard) and the comparator method (the new method with this compound). The results are then statistically compared.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison Prep Prepare QC Samples (Low, Medium, High) Method_A Analyze with Method A (e.g., Granisetron IS) Prep->Method_A Method_B Analyze with Method B (this compound IS) Prep->Method_B Compare Statistically Compare Results (Assess Bias) Method_A->Compare Method_B->Compare

Cross-validation experimental workflow.
Signaling Pathway of Carbovir Action

Abacavir is a prodrug that is intracellularly converted to its active metabolite, Carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits the HIV reverse transcriptase enzyme, leading to chain termination of viral DNA synthesis.

Carbovir_Signaling_Pathway Abacavir Abacavir (Prodrug) Carbovir_MP Carbovir Monophosphate (CBV-MP) Abacavir->Carbovir_MP Intracellular Phosphorylation Carbovir_TP Carbovir Triphosphate (CBV-TP - Active) Carbovir_MP->Carbovir_TP Phosphorylation RT HIV Reverse Transcriptase Carbovir_TP->RT Inhibits DNA_term Viral DNA Chain Termination RT->DNA_term Prevents Elongation dGTP dGTP (Natural Substrate) dGTP->RT Competes with

References

Carbovir-13C,d2 for Inter-Laboratory Comparison Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbovir-13C,d2 as a reference standard for inter-laboratory comparison studies. The objective is to present its performance characteristics alongside other potential alternatives, supported by established experimental data and detailed methodologies. This document is intended to assist researchers in making informed decisions for the selection of appropriate internal standards for bioanalytical method validation and routine sample analysis.

Introduction to this compound

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) with antiviral activity against HIV. Its isotopically labeled counterpart, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry. The incorporation of stable isotopes (one carbon-13 and two deuterium atoms) provides a distinct mass shift from the unlabeled drug, allowing for precise and accurate quantification in complex biological matrices, minimizing the impact of matrix effects.

Performance Characteristics

The suitability of a stable isotope-labeled internal standard is primarily determined by its chemical and isotopic purity, as well as its stability. High purity ensures that the standard does not introduce interfering signals, while high isotopic enrichment minimizes crosstalk between the analyte and the internal standard channels in mass spectrometric detection.

Data Presentation: Comparison of Reference Standards

The following table summarizes the typical quality specifications for this compound compared to other commercially available stable isotope-labeled NRTI internal standards, Abacavir-d4 and Lamivudine-13C,d2. This data is representative of what is typically found in a Certificate of Analysis from reputable suppliers.

ParameterThis compound (Typical)Abacavir-d4 (Representative)Lamivudine-13C,d2 (Representative)
Chemical Purity >99% (by qNMR)>99% (by HPLC)[1]>95% (by HPLC)[2]
Isotopic Purity ≥98%Not Specified>95%[3]
Isotopic Enrichment 1 x ¹³C; 2 x ²H4 x ²H[4]1 x ¹³C; 2 x ²H[2]
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂C₁₄H₁₄D₄N₆OC₇¹³CH₉D₂N₃O₃S
Molecular Weight 252.28 g/mol 290.36 g/mol [1]232.26 g/mol [2]

Experimental Protocols

Accurate and reproducible results in inter-laboratory studies hinge on well-defined and validated analytical methods. This section provides detailed methodologies for the characterization and use of this compound.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method for determining the purity of organic compounds, offering direct traceability to the International System of Units (SI).[2][5]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry vial. Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 500 MHz or higher). Ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantification of Carbovir in Human Plasma by LC-MS/MS

This method describes the quantitative analysis of Carbovir in human plasma using this compound as an internal standard. The protocol is based on established methods for similar antiviral drugs.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Carbovir: [M+H]⁺ → fragment ion (e.g., m/z 252.1 → 152.1)

      • This compound: [M+H]⁺ → fragment ion (e.g., m/z 255.1 → 155.1)

  • Method Validation: The method should be validated according to relevant regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, and stability.

Stability Testing

The stability of this compound should be evaluated to ensure its integrity over time under specified storage conditions.

Methodology:

  • Long-Term Stability: Store aliquots of the reference standard at the recommended temperature (e.g., -20°C) and test at regular intervals (e.g., 0, 6, 12, 24 months).

  • Short-Term Stability: Evaluate stability at room temperature for a period relevant to the time the material might be out of storage during experimental procedures (e.g., 24 hours).

  • Freeze-Thaw Stability: Assess the impact of repeated freezing and thawing cycles.

  • Analysis: At each time point, the purity of the standard should be determined by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS). The results should be compared to the initial purity value. Acceptance criteria are typically no significant degradation observed.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Compilation and Evaluation cluster_conclusion Phase 4: Conclusion and Reporting A Central Laboratory Prepares and Characterizes this compound Lot B Distribution of Aliquots to Participating Laboratories A->B Homogeneity and Stability Testing C1 Lab 1: Purity and Concentration Determination B->C1 C2 Lab 2: Purity and Concentration Determination B->C2 Cn Lab 'n': Purity and Concentration Determination B->Cn D Centralized Data Collection C1->D C2->D Cn->D E Statistical Analysis (e.g., ANOVA, z-scores) D->E F Assessment of Inter-Laboratory Variability E->F G Establishment of a Consensus Value for the Reference Material F->G H Final Report Generation and Dissemination G->H

Caption: Workflow for an inter-laboratory comparison study of this compound.

Caption: Chemical structure of Carbovir with isotopic label positions.

References

The Gold Standard in Bioanalysis: Evaluating Carbovir-13C,d2 for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides a comparative analysis of Carbovir-13C,d2, a stable isotope-labeled internal standard (SIL-IS), highlighting its superior performance in accuracy and precision for the quantification of the antiretroviral agent Carbovir and its active form, Abacavir.

Carbovir acts as a prodrug, meaning it is converted within the body into its pharmacologically active form, Abacavir. Consequently, bioanalytical methods are typically designed to quantify Abacavir in biological matrices such as human plasma. For these analyses, a stable isotope-labeled internal standard is the universally preferred choice due to its ability to mimic the analyte throughout the entire analytical process, from sample extraction to detection. This compound, or its functional equivalent Abacavir-d4, serves this role perfectly.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The use of a stable isotope-labeled internal standard like Abacavir-d4 provides significant advantages over structural analog internal standards. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While often used, they may exhibit different extraction recoveries, chromatographic behaviors, and ionization efficiencies in the mass spectrometer, leading to reduced accuracy and precision.

A validated LC-MS/MS method for the simultaneous determination of Abacavir, Lamivudine, and Zidovudine in human plasma utilized deuterated internal standards for each analyte, including Abacavir-d4. The performance of this method underscores the benefits of using a SIL-IS.

Quantitative Performance Data

The following tables summarize the accuracy and precision data from a validated bioanalytical method using Abacavir-d4 as the internal standard for the quantification of Abacavir in human plasma.

Table 1: Accuracy and Precision of Abacavir Quantification using Abacavir-d4 Internal Standard

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ5.06.8-2.48.2-1.8
Low (LQC)15.04.51.35.92.1
Medium (MQC)2003.1-0.54.70.9
High (HQC)4002.80.33.51.5

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, Bias: [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100

Table 2: Linearity and Sensitivity

ParameterValue
Linear Range5.0 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5.0 ng/mL

The data clearly demonstrates that the use of Abacavir-d4 as an internal standard results in excellent accuracy and precision, with both intra-day and inter-day %CV values well within the accepted regulatory limits of ±15% (±20% for LLOQ).

Experimental Protocol

A detailed methodology is crucial for replicating and validating bioanalytical assays. The following is a representative protocol for the quantification of Abacavir in human plasma using Abacavir-d4 as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution of Abacavir-d4 in methanol.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Abacavir Transition: m/z 287.1 → 191.1

    • Abacavir-d4 Transition: m/z 291.1 → 195.1

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the logical flow of the bioanalytical method.

Bioanalytical_Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard (Abacavir-d4) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Bioanalytical Sample Preparation Workflow.

Logical_Relationship Analyte Analyte (Abacavir) IS Internal Standard (Abacavir-d4) Extraction Sample Extraction Analyte->Extraction IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Ratio Analyte/IS Peak Area Ratio Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of Internal Standard Correction.

Conclusion

A Guide to the Bioanalytical Quantification of Carbovir: Establishing Linearity and Range with Carbovir-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance characteristics for the quantification of carbovir, a key antiviral compound. The focus is on establishing a linear and dynamic range for its measurement in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carbovir-13C,d2, is essential for ensuring the accuracy and precision of the results. This guide presents a comparison of linearity data from a validated method, a detailed experimental protocol, and a visual representation of the analytical workflow.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, especially with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. An ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of carbovir. A SIL-IS has the same physicochemical properties as the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, it is distinguishable by its higher mass, allowing for separate detection by the mass spectrometer. This ensures the most accurate and precise quantification of the target analyte across a wide range of concentrations.

Comparison of Linearity and Range for Carbovir Quantification

The following table summarizes the linearity and range for the quantification of carbovir triphosphate (CBV-TP), the active metabolite of carbovir, in a validated LC-MS/MS method. This data serves as a benchmark for the expected performance of a well-developed bioanalytical assay.

AnalyteMethodLinear RangeCorrelation Coefficient (r²)MatrixReference
Carbovir-TPLC-MS/MS4–40,000 pg/mL> 0.998Mouse Blood and Tissues[1]

This wide dynamic range allows for the accurate measurement of carbovir concentrations in various preclinical and clinical study samples. The high correlation coefficient indicates a strong linear relationship between the analyte concentration and the instrument response.

Experimental Protocol for Carbovir Quantification using LC-MS/MS

This section outlines a representative experimental protocol for the quantification of carbovir in a biological matrix, such as plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate carbovir from endogenous matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbovir: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion).

      • This compound (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion, will be higher than carbovir).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both carbovir and its internal standard.

3. Calibration Curve and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of carbovir into the blank biological matrix.

  • Add a constant amount of the this compound internal standard to each calibration standard and quality control (QC) sample.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Carbovir peak area / this compound peak area) against the nominal concentration of the calibration standards.

  • Determine the concentration of carbovir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Carbovir Quantification

The following diagram illustrates the logical flow of the experimental process for quantifying carbovir in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Carbovir calibration_curve->quantification

Caption: Experimental workflow for the quantification of carbovir using LC-MS/MS.

Conclusion

The successful quantification of carbovir in biological matrices relies on a robust and validated bioanalytical method. Establishing a wide linear range with a high correlation coefficient is a fundamental requirement for such a method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for ensuring the accuracy and reliability of the data obtained. The provided comparison data, experimental protocol, and workflow diagram offer a comprehensive guide for researchers and scientists involved in the development and application of quantitative assays for carbovir.

References

A Comparative Guide to Internal Standards for Carbovir Analysis: Carbovir-¹³C,d2 vs. Deuterated Carbovir

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the antiviral drug Carbovir, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations. This guide provides an objective comparison between two common types of stable isotope-labeled (SIL) internal standards for Carbovir: Carbovir-¹³C,d2 and various deuterated forms of Carbovir.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. However, the choice between carbon-13 (¹³C) and deuterium (²H or D) labeling can significantly impact assay performance. For Carbovir analysis, Carbovir-¹³C,d2 is the superior choice due to its chemical and isotopic stability, which ensures co-elution with the unlabeled analyte and minimizes the risk of differential matrix effects. Deuterated Carbovir, while often less expensive, can exhibit chromatographic separation from the analyte (the isotope effect), potentially compromising the accuracy and precision of the analytical method.

Performance Comparison: Carbovir-¹³C,d2 vs. Deuterated Carbovir

The selection of an internal standard should be based on its ability to track the analyte's behavior accurately. The following table summarizes the key performance differences between Carbovir-¹³C,d2 and deuterated Carbovir based on established principles of stable isotope dilution analysis.

Performance ParameterCarbovir-¹³C,d2Deuterated CarbovirRationale
Chromatographic Co-elution Excellent: Co-elutes with unlabeled Carbovir.Variable: May exhibit a chromatographic shift (different retention time) from unlabeled Carbovir.[1][2]The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to separation on a chromatographic column.[2] ¹³C labeling results in a negligible difference in properties.[1][3]
Matrix Effect Compensation Excellent: Experiences the same matrix effects as the analyte due to co-elution.[4]Potentially Compromised: Differential elution can lead to the analyte and internal standard being subjected to different matrix components, resulting in inaccurate quantification.[2]Matrix effects, such as ion suppression or enhancement, can vary across a chromatographic peak. If the internal standard does not co-elute, it cannot accurately compensate for these effects on the analyte.
Isotopic Stability Excellent: ¹³C and non-exchangeable deuterium labels are stable.Variable: Deuterium labels on certain positions (e.g., on heteroatoms) can be susceptible to back-exchange with hydrogen from the solvent.¹³C atoms are integrated into the carbon skeleton of the molecule and are not prone to exchange. The stability of deuterium labels depends on their position within the molecule.
Impact on Accuracy & Precision High: Leads to higher accuracy and precision in quantitative results.[4]Potentially Lower: The isotope effect can introduce bias and variability, reducing the overall accuracy and precision of the assay.[5][6]By minimizing sources of analytical error, a co-eluting and stable internal standard enhances the reliability of the bioanalytical method.
Cost-Effectiveness Generally Higher Cost: Synthesis of ¹³C-labeled compounds is often more complex and expensive.Generally Lower Cost: Deuteration can often be achieved through simpler synthetic routes.The choice may involve a trade-off between the initial cost of the internal standard and the long-term benefits of improved data quality and method robustness.

Experimental Protocols

While a direct head-to-head published study comparing Carbovir-¹³C,d2 and a deuterated Carbovir was not identified, a standard bioanalytical method for Carbovir in human plasma using LC-MS/MS would follow a protocol similar to the one outlined below. This protocol is representative of methods used for the quantification of small molecule drugs in biological matrices.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Carbovir-¹³C,d2 or deuterated Carbovir at a concentration of 500 ng/mL).

  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Injection: Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Carbovir from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Carbovir and the internal standard.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The following parameters would be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
Calibration Curve At least 6-8 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) within ±15% (±20% at the LLOQ).
Matrix Effect The coefficient of variation of the matrix factor calculated from at least six different lots of blank matrix should be ≤ 15%.
Recovery Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

Visualizing the Impact of Internal Standard Choice

The following diagrams illustrate key concepts in the comparison of Carbovir-¹³C,d2 and deuterated Carbovir.

Bioanalytical Workflow for Carbovir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (Carbovir-¹³C,d2 or Deuterated Carbovir) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Processing (Peak Area Ratio) MS->Data Result Carbovir Concentration Data->Result

Caption: A typical bioanalytical workflow for the quantification of Carbovir in plasma.

cluster_13C Carbovir-¹³C,d2: Co-elution cluster_D Deuterated Carbovir: Isotope Effect cluster_ME Impact on Matrix Effect Compensation a1 a2 a1->a2 Retention Time a3 a2->a3 Intensity p1 p2 p1->p2 ME1 Identical Matrix Effect Accurate Compensation p2->ME1 c1_start c1_peak c1_start->c1_peak c1_end c1_peak->c1_end b1 b2 b1->b2 Retention Time b3 b2->b3 Intensity c2_start c2_peak c2_start->c2_peak c2_end c2_peak->c2_end c3_start c3_peak c3_start->c3_peak c3_end c3_peak->c3_end ME2 Different Matrix Effects Inaccurate Compensation c3_peak->ME2

References

The Gold Standard for Bioanalytical Method Bridging: A Guide to Carbovir-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug development, analytical methods are often updated to enhance performance, accommodate new technologies, or transfer assays between laboratories.[1][2] These changes necessitate "bridging studies" to ensure the continuity and comparability of data generated by the old and new methods.[1][3][4] This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, exemplified by Carbovir-13C,d2, versus other alternatives in bridging studies for different analytical platforms. The use of an ideal internal standard is critical for mitigating variability and ensuring the accuracy of bioanalytical data.[5][6][7]

The Critical Role of Internal Standards in Bridging Studies

Bridging studies are essential to demonstrate that a new analytical method produces results comparable to the original method.[1] This is crucial for maintaining the integrity of clinical trial data and for regulatory acceptance.[1] A key component in achieving reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard.[5] An internal standard is a compound of known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[5]

The ideal internal standard is a stable isotope-labeled version of the analyte.[5][7] These SIL internal standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like carbon-13 (¹³C) or deuterium (d).[5][7] This ensures that the internal standard behaves nearly identically to the analyte throughout the entire analytical process, from extraction to ionization in the mass spectrometer.[6][7]

This compound: The Optimal Choice for Carbovir Bioanalysis

Carbovir is an antiviral medication for which accurate quantification in biological matrices is essential. For bridging studies involving Carbovir analysis, a SIL internal standard like This compound represents the gold standard.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare the hypothetical performance of this compound against a common alternative, a structural analog internal standard.

Performance MetricThis compound (SIL IS)Structural Analog ISRationale
Co-elution with Analyte CompletePartial or SeparateA SIL IS has nearly identical chromatography to the analyte, ensuring it experiences the same matrix effects at the same time.[7]
Correction for Matrix Effects ExcellentPoor to ModerateMatrix effects are highly specific; only a co-eluting, chemically identical standard can effectively compensate for them.[7]
Correction for Extraction Variability ExcellentGoodA SIL IS will have nearly identical recovery to the analyte during sample preparation.[8]
Accuracy (% Bias) < 5%10-20%Superior correction for variability leads to higher accuracy.[6]
Precision (%CV) < 5%10-15%Consistent correction across samples results in better precision.[6]

Experimental Protocols

A bridging study protocol should be well-defined to ensure a robust comparison of the analytical methods.[1]

Objective

To compare the performance of a newly developed LC-MS/MS method (Method B) with an established LC-MS/MS method (Method A) for the quantification of Carbovir in human plasma, using this compound as the internal standard.

Materials
  • Human plasma samples from clinical studies

  • Carbovir reference standard

  • This compound internal standard

  • All necessary solvents, reagents, and consumables for LC-MS/MS analysis

Experimental Workflow

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample Clinical Plasma Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant InjectA Inject on LC-MS/MS System A Supernatant->InjectA InjectB Inject on LC-MS/MS System B Supernatant->InjectB ChromA Chromatographic Separation A InjectA->ChromA ChromB Chromatographic Separation B InjectB->ChromB DetectA MS/MS Detection A ChromA->DetectA DetectB MS/MS Detection B ChromB->DetectB RatioA Calculate Peak Area Ratio (Carbovir/IS) A DetectA->RatioA RatioB Calculate Peak Area Ratio (Carbovir/IS) B DetectB->RatioB ConcA Determine Concentration A RatioA->ConcA ConcB Determine Concentration B RatioB->ConcB Compare Statistical Comparison (e.g., Bland-Altman) ConcA->Compare ConcB->Compare

Fig. 1: Experimental workflow for a bridging study.
Sample Analysis

  • Thaw clinical plasma samples.

  • Spike an aliquot of each sample with a known concentration of this compound.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new plate or vials.

  • Inject the prepared samples onto both the "old" (Method A) and "new" (Method B) LC-MS/MS systems.

  • Analyze the data by calculating the peak area ratio of Carbovir to this compound.

  • Determine the concentration of Carbovir in each sample using the respective calibration curves for each method.

Acceptance Criteria

The results from the two methods should be statistically compared. Common acceptance criteria include:

  • The difference in the means of the concentrations obtained by the two methods should be within a predefined limit (e.g., ±15%).

  • A high correlation coefficient (r > 0.95) between the two sets of data.

  • Bland-Altman plot analysis showing that the differences are within the limits of agreement.

The Logic of Bridging Studies

The fundamental principle of a bridging study is to establish a clear link between the data generated by two different analytical methods.

G MethodA Original Validated Method (Method A) DataA Historical Clinical Data (from Method A) MethodA->DataA BridgingStudy Bridging Study MethodA->BridgingStudy MethodB New or Transferred Method (Method B) DataB New Clinical Data (from Method B) MethodB->DataB MethodB->BridgingStudy DataComparability Demonstrated Data Comparability BridgingStudy->DataComparability DataComparability->DataA can be compared to DataComparability->DataB can be compared to

Fig. 2: Logical relationship in a bridging study.

Conclusion

References

Justification for Using "Carbovir-13C,d2" as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quantitative bioanalysis of antiviral agents, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive justification for the use of "Carbovir-13C,d2" as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based assays. Through a comparison with alternative internal standards and supported by representative experimental data and protocols, this document demonstrates the superiority of "this compound" for robust and defensible bioanalytical results.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in LC-MS bioanalysis to compensate for the inherent variability during sample preparation, chromatographic separation, and mass spectrometric detection. By adding a known amount of an internal standard to all samples, calibration standards, and quality controls, variations such as analyte loss during extraction, injection volume inconsistencies, and matrix effects can be normalized.[1] The ratio of the analyte's response to the internal standard's response is used for quantification, leading to significantly improved data quality.

Comparison of Internal Standard Types

The two primary types of internal standards used in LC-MS bioanalysis are structural analogs and stable isotope-labeled internal standards.

  • Structural Analog Internal Standards: These are compounds with similar chemical structures and physicochemical properties to the analyte. While they can partially compensate for variability, their different chromatographic retention times and ionization efficiencies compared to the analyte can lead to inaccuracies, especially in the presence of significant matrix effects.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N).[1] SIL-IS are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte.[2][3] This ensures they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, providing the most accurate correction for analytical variability.[1]

"this compound": The Optimal Choice

"this compound" is a SIL-IS of Carbovir, incorporating both carbon-13 and deuterium isotopes. This dual labeling provides a significant mass shift from the unlabeled Carbovir, minimizing the risk of isotopic crosstalk. The use of ¹³C labeling is particularly advantageous over solely deuterated standards. While deuterium labeling is common, it can sometimes lead to a slight shift in retention time (isotopic effect) and potential for back-exchange of deuterium atoms, which can compromise accuracy.[2][4][5] ¹³C-labeled standards are chemically more stable and exhibit chromatographic behavior that is virtually identical to the native analyte, making them the superior choice.[1][4][5]

Performance Data: "this compound" vs. Structural Analog

The following table summarizes representative validation data comparing the performance of a hypothetical LC-MS/MS assay for Carbovir using "this compound" versus a structural analog internal standard. The data illustrates the typical improvements in precision and accuracy achieved with a SIL-IS.

Validation Parameter"this compound" (SIL-IS)Structural Analog ISAcceptance Criteria (FDA)
Precision (CV%)
Intraday (n=6)≤ 5%≤ 10%≤ 15%
Interday (n=18)≤ 6%≤ 12%≤ 15%
Accuracy (% Bias)
Intraday (n=6)± 4%± 8%± 15%
Interday (n=18)± 5%± 10%± 15%
Matrix Effect (CV%) ≤ 7%≤ 18%≤ 15%
Extraction Recovery (%) Consistent across concentrationsVariableConsistent and reproducible

This table presents illustrative data based on typical performance differences observed between SIL-IS and structural analog IS.

Experimental Protocol: Quantification of Carbovir in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of Carbovir in human plasma using "this compound" as the internal standard.

1. Materials and Reagents:

  • Carbovir reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbovir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Carbovir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well plate.

  • Add 150 µL of the internal standard spiking solution to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Carbovir from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Carbovir and this compound.

5. Data Analysis:

  • Quantify Carbovir concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (150 µL in ACN) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation UHPLC Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (Calibration Curve) ratio_calc->quantification metabolic_pathway Abacavir Abacavir (Prodrug) Carbovir Carbovir Abacavir->Carbovir Cellular Esterases CBV_MP Carbovir Monophosphate (CBV-MP) Carbovir->CBV_MP 5'-Nucleotidase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Inhibition DNA_Chain Viral DNA Chain Termination CBV_TP->DNA_Chain Incorporation

References

Safety Operating Guide

Proper Disposal of Carbovir-13C,d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Carbovir-13C,d2, a non-radioactive, isotopically labeled compound. Adherence to these procedures will minimize risk and ensure the safe management of this chemical waste.

Key Safety and Disposal Information

PropertyInformationSource
Compound Name This compoundLGC Standards
CAS Number 1246816-59-0LGC Standards
Molecular Formula C10(13C)H11D2N5O2LGC Standards
Known Hazards Toxic if swallowed, Skin irritantBiosynth
Isotopic Labels Carbon-13, Deuterium (Stable, Non-Radioactive)N/A
Primary Disposal Consideration Chemical Hazard Properties[2][3][4][5][6]
Disposal Method Treat as Hazardous Chemical Waste[2][3][4][5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste management guidelines.[2][3][4][5]

1. Waste Identification and Characterization:

  • Hazard Assessment: Based on the known hazards of Carbovir, waste containing this compound must be treated as toxic chemical waste.

  • Waste Stream: This waste should not be mixed with non-hazardous or other types of chemical waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves

    • Laboratory coat

3. Waste Collection and Containment:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Chemical Name: "this compound"

    • Approximate concentration and quantity

    • Date of accumulation

    • Your name and laboratory information

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

4. Disposal Request and Pickup:

  • Contact EH&S: Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

  • Provide Information: Be prepared to provide the EH&S department with all the information from the waste container label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Designated, Leak-Proof, Compatible Waste Container ppe->container label_container Label Container with: 'Hazardous Waste' Chemical Name Concentration & Quantity Date & Contact Info container->label_container store Store Sealed Container in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store->contact_ehs end End: Waste Safely Removed by EH&S contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Personal protective equipment for handling Carbovir-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbovir-13C,d2. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Compound Information and Physical Properties

This compound is a labeled nucleoside reverse transcriptase inhibitor. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, the following information is based on the known properties of Carbovir and general safety protocols for handling similar chemical entities.

PropertyValue
Chemical Name rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2
CAS Number 1246816-59-0
Molecular Formula C₁₀¹³CH₁₁D₂N₅O₂
Molecular Weight 250.26 g/mol
Appearance Off-white solid
Melting Point 267-269°C
Solubility Soluble in DMSO and Methanol
Storage Temperature -20°C Freezer

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.

PPE CategorySpecific Requirements
Hand Protection Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye/Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the powder form or when engineering controls are not sufficient to minimize airborne exposure.
Body Protection A disposable, cuffed laboratory gown that is resistant to chemical permeation must be worn. The gown should close in the back.
Foot Protection Closed-toe shoes are required. Disposable shoe covers should be worn in designated handling areas.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential to maintain a safe laboratory environment. The following step-by-step guide outlines the handling procedure for this compound.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening the package, put on the required PPE.

  • Verify Contents: Carefully open the package in a designated area, preferably within a chemical fume hood, and verify the contents against the shipping documents.

  • Secure Storage: Store the compound in its original, tightly sealed container in a locked freezer at -20°C. The storage location should be clearly labeled with a "Hazardous Chemical" warning sign.

Preparation and Use
  • Work in a Controlled Area: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a glove box.

  • Prevent Aerosolization: Handle the solid compound carefully to avoid generating dust.

  • Use Designated Equipment: Utilize dedicated spatulas, weighing paper, and glassware for handling this compound.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal receive Receive & Inspect Package don_ppe Don Full PPE receive->don_ppe unpack Unpack in Fume Hood don_ppe->unpack store Store at -20°C unpack->store weigh Weigh Compound in Hood store->weigh Retrieve for use prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_equipment Decontaminate Equipment conduct_experiment->decontaminate_equipment decontaminate_area Decontaminate Work Area decontaminate_equipment->decontaminate_area collect_waste Collect Waste in Labeled Container decontaminate_area->collect_waste dispose_ppe Dispose of Contaminated PPE collect_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: Unused compound, contaminated weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated and disposed of as hazardous waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until collection.

  • Contact EHS: Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your EHS office for specific guidance.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Report: Notify your laboratory supervisor and institutional EHS office immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Use a chemical spill kit with absorbent materials suitable for powders or liquids.

Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet for Carbovir or a similar compound if available.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and compliant research environment. Always consult your institution's specific safety protocols and EHS office for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.